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  • Product: [1-(2-Aminoethyl)piperidin-3-yl]methanol
  • CAS: 857637-03-7

Core Science & Biosynthesis

Foundational

Synthesis of [1-(2-Aminoethyl)piperidin-3-yl]methanol

An In-depth Technical Guide to the Abstract The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals and biologically active compounds.[1] This guide provides a comp...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the

Abstract

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals and biologically active compounds.[1] This guide provides a comprehensive technical overview of robust and efficient synthetic strategies for preparing [1-(2-Aminoethyl)piperidin-3-yl]methanol, a versatile bifunctional building block. We will explore two primary retrosynthetic approaches: N-alkylation and reductive amination. This document furnishes detailed, step-by-step protocols, discusses the causality behind experimental choices, compares the relative merits of each pathway, and provides the necessary data for successful synthesis, purification, and characterization. All protocols are designed as self-validating systems to ensure scientific integrity and reproducibility.

Introduction and Retrosynthetic Analysis

[1-(2-Aminoethyl)piperidin-3-yl]methanol is a substituted piperidine derivative featuring a primary alcohol and a primary amine, connected by an ethyl linker to the piperidine nitrogen. This unique arrangement of functional groups makes it a valuable intermediate for the synthesis of more complex molecules in drug discovery, particularly for creating libraries of compounds with diverse pharmacophores.

A logical retrosynthetic analysis of the target molecule reveals two primary disconnection points at the piperidine nitrogen atom. This leads to two convergent and highly viable synthetic strategies starting from the commercially available piperidin-3-ylmethanol.

G cluster_0 Retrosynthetic Pathways TM [1-(2-Aminoethyl)piperidin-3-yl]methanol (Target Molecule) A1 Piperidin-3-ylmethanol + Protected 2-Aminoethyl Moiety TM->A1 C-N Disconnection B1 Piperidin-3-ylmethanol + Protected Aminoacetaldehyde TM->B1 C-N Disconnection A2 2-(Boc-amino)ethyl bromide A1->A2 B2 2-(Boc-amino)acetaldehyde B1->B2 Reductive Amination Precursor caption Fig. 1: Retrosynthetic analysis of the target molecule. G cluster_workflow N-Alkylation Workflow Start Piperidin-3-ylmethanol Reagent1 2-(Boc-amino)ethyl bromide K2CO3, Acetonitrile Start->Reagent1 Intermediate Boc-Protected Intermediate Reagent1->Intermediate Step 1: Alkylation Reagent2 Trifluoroacetic Acid (TFA) Dichloromethane (DCM) Intermediate->Reagent2 Product [1-(2-Aminoethyl)piperidin-3-yl]methanol Reagent2->Product Step 2: Deprotection caption Fig. 2: Workflow for the N-Alkylation strategy.

Fig. 2: Workflow for the N-Alkylation strategy.
Experimental Protocols

Step 1: Synthesis of tert-butyl (2-((3-(hydroxymethyl)piperidin-1-yl)ethyl)carbamate)

  • Rationale: Potassium carbonate (K₂CO₃) is chosen as a mild, inexpensive base sufficient to deprotonate the piperidinium salt formed during the reaction, regenerating the nucleophilic free amine. [2]Acetonitrile is an excellent polar aprotic solvent for this SN2 reaction. Slow addition of the alkylating agent helps to minimize potential side reactions like dialkylation, although this is less of a concern with a secondary amine starting material. [2]

    Reagent M.W. ( g/mol ) Amount Moles (mmol) Equivalents
    Piperidin-3-ylmethanol 115.17 10.0 g 86.8 1.0
    2-(Boc-amino)ethyl bromide 224.09 21.4 g 95.5 1.1
    Potassium Carbonate (K₂CO₃) 138.21 24.0 g 173.6 2.0

    | Acetonitrile (anhydrous) | 41.05 | 350 mL | - | - |

Procedure:

  • To a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperidin-3-ylmethanol (10.0 g, 86.8 mmol) and anhydrous potassium carbonate (24.0 g, 173.6 mmol).

  • Add 350 mL of anhydrous acetonitrile to the flask. Stir the suspension vigorously.

  • In a separate beaker, dissolve 2-(Boc-amino)ethyl bromide (21.4 g, 95.5 mmol) in 50 mL of anhydrous acetonitrile.

  • Transfer the solution of the alkylating agent to a dropping funnel and add it dropwise to the stirred piperidine suspension over 30 minutes at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with acetonitrile (2 x 30 mL).

  • Combine the filtrates and concentrate under reduced pressure to yield a crude oil.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 0-10% methanol in dichloromethane to afford the title compound as a viscous oil.

Step 2: (Final Product)

  • Rationale: Trifluoroacetic acid (TFA) is a strong acid that efficiently cleaves the acid-labile Boc group. [3][4]The mechanism involves protonation of the carbamate, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid to yield the free amine. [4]Dichloromethane (DCM) is a standard solvent for this transformation.

ReagentM.W. ( g/mol )AmountMoles (mmol)Equivalents
Boc-Protected Intermediate258.3615.0 g58.11.0
Dichloromethane (DCM)84.93150 mL--
Trifluoroacetic Acid (TFA)114.0230 mL389.4~6.7

Procedure:

  • Dissolve the Boc-protected intermediate (15.0 g, 58.1 mmol) in dichloromethane (150 mL) in a 500 mL round-bottom flask and cool the solution to 0°C in an ice bath.

  • Slowly add trifluoroacetic acid (30 mL) to the stirred solution. Caution: Gas evolution (CO₂) will occur. [3]3. After addition, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor deprotection by TLC or LC-MS until the starting material is fully consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Dissolve the residue in a minimal amount of deionized water and basify to pH >12 by the slow addition of 5M NaOH solution while cooling in an ice bath.

  • Extract the aqueous layer with dichloromethane (4 x 100 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product, [1-(2-Aminoethyl)piperidin-3-yl]methanol, typically as a pale yellow oil. Further purification can be achieved via vacuum distillation if necessary.

Synthetic Strategy II: Reductive Amination

Reductive amination is a powerful and often high-yielding method for forming C-N bonds. [5]This strategy involves the formation of an intermediate iminium ion from the piperidine and an aldehyde, which is then reduced in situ by a mild hydride reagent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice as it is selective for the iminium ion over the aldehyde and is tolerant of the acidic conditions often used to promote imine formation.

Overall Reductive Amination Pathway

This pathway also consists of a two-step sequence, with the key bond-forming step being the one-pot reductive amination.

G cluster_workflow Reductive Amination Workflow Start Piperidin-3-ylmethanol Reagent1 2-(Boc-amino)acetaldehyde NaBH(OAc)3, DCE Start->Reagent1 Intermediate Boc-Protected Intermediate Reagent1->Intermediate Step 1: Reductive Amination Reagent2 Trifluoroacetic Acid (TFA) Dichloromethane (DCM) Intermediate->Reagent2 Product [1-(2-Aminoethyl)piperidin-3-yl]methanol Reagent2->Product Step 2: Deprotection caption Fig. 3: Workflow for the Reductive Amination strategy.

Fig. 3: Workflow for the Reductive Amination strategy.
Experimental Protocols

Step 1: Synthesis of tert-butyl (2-((3-(hydroxymethyl)piperidin-1-yl)ethyl)carbamate)

  • Rationale: 1,2-Dichloroethane (DCE) is a common solvent for reductive aminations. The reaction is typically run at room temperature. Sodium triacetoxyborohydride is added portion-wise to control the reaction rate and any potential exotherm. The reaction proceeds via the formation of an iminium ion intermediate, which is immediately reduced.

ReagentM.W. ( g/mol )AmountMoles (mmol)Equivalents
Piperidin-3-ylmethanol115.1710.0 g86.81.0
2-(Boc-amino)acetaldehyde159.1915.2 g95.51.1
Sodium triacetoxyborohydride211.9422.1 g104.21.2
1,2-Dichloroethane (DCE)98.96400 mL--

Procedure:

  • To a 1 L round-bottom flask, add piperidin-3-ylmethanol (10.0 g, 86.8 mmol) and 2-(Boc-amino)acetaldehyde (15.2 g, 95.5 mmol).

  • Add 400 mL of 1,2-dichloroethane and stir the mixture at room temperature for 30 minutes to allow for initial iminium ion formation.

  • Add sodium triacetoxyborohydride (22.1 g, 104.2 mmol) portion-wise over 20 minutes.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution (150 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography as described in Strategy I, Step 1.

Step 2: Deprotection

The Boc-protected intermediate synthesized via this method is identical to that from Strategy I. Therefore, the deprotection protocol is the same. Please refer to Section 2.2, Step 2 for the detailed procedure.

Purification and Characterization of the Final Product

The final product, [1-(2-Aminoethyl)piperidin-3-yl]methanol, is a polar, basic amino alcohol. [6]This can make purification challenging.

  • Purification: Standard silica gel chromatography can be difficult due to the basicity of the amines, which can lead to significant tailing and poor separation. To mitigate this, either amine-deactivated silica gel can be used, or a small amount of a basic modifier (e.g., 0.5-1% triethylamine or ammonium hydroxide) can be added to the eluent system (e.g., DCM/Methanol). [7]Alternatively, purification via an acid salt followed by liberation of the free base can be an effective strategy. [8][9]* Characterization: The structure of the final product should be confirmed using standard analytical techniques:

    • ¹H NMR: Expect characteristic signals for the piperidine ring protons, the hydroxymethyl group (CH₂OH), and the two methylene groups of the aminoethyl side chain. The absence of the large singlet for the Boc group's t-butyl protons confirms deprotection.

    • ¹³C NMR: The number of signals should correspond to the number of unique carbon atoms in the structure.

    • Mass Spectrometry (MS): The molecular ion peak ([M+H]⁺) should correspond to the calculated mass of the product (C₈H₁₈N₂O, M.W. = 158.24).

Comparison of Synthetic Routes

Both strategies are effective for the synthesis of the target molecule. The choice between them may depend on reagent availability, cost, and scale.

FeatureStrategy I: N-AlkylationStrategy II: Reductive Amination
Key Reagent 2-(Boc-amino)ethyl bromide2-(Boc-amino)acetaldehyde
Pros - Very common and straightforward reaction. - Reagent is often more stable for long-term storage.- Generally very clean with high yields. - Milder reaction conditions. - Low risk of over-alkylation.
Cons - Risk of over-alkylation (quaternization), though minimal here. - Alkylating agents can be lachrymatory. - May require heating.- The aldehyde reagent can be less stable and prone to polymerization. - Hydride reducing agent is water-sensitive.
Scalability Good; common industrial process.Excellent; widely used in process chemistry.

Safety and Handling

  • Alkylating Agents: 2-(Boc-amino)ethyl bromide is an alkylating agent and should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Acids: Trifluoroacetic acid (TFA) is highly corrosive and volatile. Handle only in a fume hood with appropriate PPE.

  • Reducing Agents: Sodium triacetoxyborohydride should be handled in a dry environment as it can react with water. Quenching should be performed slowly and carefully.

  • Solvents: Dichloromethane and 1,2-dichloroethane are chlorinated solvents and should be handled with appropriate precautions. Acetonitrile is flammable.

Conclusion

This guide has presented two reliable and well-precedented synthetic routes to [1-(2-Aminoethyl)piperidin-3-yl]methanol. The N-Alkylation strategy offers a direct approach using a stable alkyl halide, while the Reductive Amination strategy provides a mild and highly selective alternative. Both methods converge on a common Boc-protected intermediate, which is readily deprotected under standard acidic conditions. The choice of route can be tailored to the specific constraints and resources of the laboratory. With the detailed protocols and mechanistic insights provided, researchers should be well-equipped to synthesize this valuable chemical building block for applications in pharmaceutical and chemical research.

References

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
  • Yadav, J. S., & Reddy, B. V. S. (2020). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 59B(5), 721-726. Retrieved from [Link].

  • National Center for Biotechnology Information. (n.d.). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PubMed Central. Retrieved from [Link].

  • Schepmann, D., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Chemistry – A European Journal, 28(24), e202104439.
  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved from [Link].

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link].

  • Google Patents. (n.d.). CN114349711B - Synthesis method of (R) -1-Boc-3-hydroxymethyl piperazine.
  • Google Patents. (n.d.). US5866719A - Process for the purification of an aminoalcohol.
  • National Center for Biotechnology Information. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Retrieved from [Link].

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link].

  • National Center for Biotechnology Information. (n.d.). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. PubMed. Retrieved from [Link].

  • Google Patents. (n.d.). CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof.
  • Google Patents. (n.d.). CN110759853B - Preparation method of (S) -N-BOC-3-hydroxy piperidine.
  • Google Patents. (n.d.). JP2000026381A - Isolation of aminoalcohol.
  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link].

  • Matassini, C., Clemente, F., & Goti, A. (2012). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Organic and Biomolecular Chemistry, 10(38), 7565-7582.
  • ResearchGate. (n.d.). A Convenient Synthesis of Piperidine-Based β-Amino Alcohols from L-Phe and Highly Enantioselective Addition of Diethyl Zinc to Aldehydes. Retrieved from [Link].

  • MDPI. (2022). Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. Retrieved from [Link].

  • National Center for Biotechnology Information. (n.d.). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PubMed Central. Retrieved from [Link].

  • National Center for Biotechnology Information. (n.d.). Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. PubMed Central. Retrieved from [Link].

  • CSB and SJU Digital Commons. (2015). Synthesis of 1, 2 Amino Alcohols through Arbuzov Method. Retrieved from [Link].

  • ResearchGate. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Retrieved from [Link].

  • Organic Syntheses. (n.d.). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Retrieved from [Link].

  • UCL Discovery. (n.d.). RSC Medicinal Chemistry - RESEARCH ARTICLE. Retrieved from [Link].

  • ResearchGate. (n.d.). Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R). Retrieved from [Link].

  • MDPI. (2018). Methanol Synthesis: Optimal Solution for a Better Efficiency of the Process. Retrieved from [Link].

  • Pearson+. (n.d.). Show how to synthesize the following amines from the indicated st.... Retrieved from [Link].

Sources

Exploratory

An In-depth Technical Guide to the ¹H NMR Characterization of [1-(2-Aminoethyl)piperidin-3-yl]methanol

Abstract This technical guide provides a comprehensive framework for the structural elucidation of [1-(2-Aminoethyl)piperidin-3-yl]methanol using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. As a molecule inc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of [1-(2-Aminoethyl)piperidin-3-yl]methanol using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. As a molecule incorporating a stereocenter and multiple functional groups, its ¹H NMR spectrum presents a unique set of challenges and opportunities for detailed structural analysis. This document serves researchers, scientists, and drug development professionals by not only predicting the spectral features but also by explaining the underlying chemical principles and providing a robust, self-validating experimental protocol. We will delve into the complexities arising from the piperidine ring conformation, the diastereotopicity of key protons, and the behavior of labile amine and hydroxyl protons. The causality behind experimental choices, from solvent selection to the application of confirmatory techniques like D₂O exchange, is emphasized to ensure both scientific integrity and practical success.

Introduction: The Imperative of Structural Verification

In the landscape of pharmaceutical research and development, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of scientific rigor. ¹H NMR spectroscopy stands as a primary analytical tool, offering profound insights into the molecular framework by mapping the chemical environment of every proton.[1] The target molecule, [1-(2-Aminoethyl)piperidin-3-yl]methanol, features a saturated heterocyclic piperidine core, a primary alcohol, and a side chain containing both a secondary and a primary amine. Furthermore, the presence of a chiral center at the C3 position of the piperidine ring introduces significant spectral complexity, most notably diastereotopicity, which, if correctly interpreted, provides a wealth of structural information.[2][3] This guide will systematically deconstruct the molecule to predict its ¹H NMR spectrum, providing a roadmap for its definitive characterization.

Predicted ¹H NMR Spectral Analysis

The structural complexity of [1-(2-Aminoethyl)piperidin-3-yl]methanol necessitates a detailed, fragment-by-fragment analysis to predict its ¹H NMR spectrum. The overall spectrum is expected to span a chemical shift (δ) range from approximately 1.0 to 4.0 ppm, with labile protons potentially appearing over a wider range.[4]

The Piperidine Ring System: Conformation and Diastereotopicity

The piperidine ring typically adopts a stable chair conformation to minimize steric strain.[5] The presence of two substituents—the N-aminoethyl group at position 1 and the hydroxymethyl group at position 3—influences the conformational equilibrium. For this analysis, we will assume a predominant chair conformation. A critical concept here is that the C3 carbon is a stereocenter. This single chiral center renders the local environments of the protons on the C2, C4, C5, and C6 methylene groups non-equivalent.[3] Consequently, the two protons on each of these carbons are diastereotopic , meaning they will have different chemical shifts and will couple to each other (geminal coupling) and to their neighbors (vicinal coupling).

  • H2 & H6 (Protons α to the Ring Nitrogen): These protons are adjacent to the tertiary amine nitrogen and are expected to be the most downfield of the ring protons, typically in the δ 2.7–3.2 ppm range.[6] Due to diastereotopicity, we expect four distinct signals: H2-axial, H2-equatorial, H6-axial, and H6-equatorial. Each will appear as a complex multiplet, likely a doublet of doublets or more complex, due to geminal coupling (J ≈ 12-14 Hz) and vicinal couplings to protons on adjacent carbons.

  • H3 (Methine Proton): This proton is attached to the chiral center and is deshielded by both the ring nitrogen and the adjacent hydroxymethyl group. Its chemical shift is predicted to be in the δ 1.8–2.2 ppm range. It will couple to the two diastereotopic protons on C2 and the two on C4, resulting in a complex multiplet.

  • H4 & H5 (Ring Methylene Protons): These protons are further from the electron-withdrawing groups and will appear more upfield. We can predict a range of δ 1.2–1.9 ppm . Again, due to diastereotopicity, we expect four distinct multiplets for H4-ax, H4-eq, H5-ax, and H5-eq. The signals will likely overlap, creating a complex multiplet region. The coupling constants will be stereochemically dependent, with axial-axial couplings (³J_ax,ax_) being the largest (≈ 10–13 Hz), while axial-equatorial (³J_ax,eq_) and equatorial-equatorial (³J_eq,eq_) couplings are smaller (≈ 2–5 Hz).[7]

The N-(2-Aminoethyl) Side Chain

The ethylenediamine moiety attached to the piperidine nitrogen introduces two new methylene groups.

  • -N(pip)-CH₂- (H1'): These protons are adjacent to the tertiary piperidine nitrogen. They are expected to resonate as a triplet around δ 2.5–2.8 ppm , coupling with the H2' protons.

  • -CH₂-NH₂ (H2'): These protons are adjacent to the primary amine. Their chemical environment is similar to H1', and they are expected to appear as a triplet in a similar region, δ 2.6–2.9 ppm . The proximity of these two triplets may lead to signal overlap.

The C3-Methanol Group

The hydroxymethyl substituent at the chiral C3 position also contains diastereotopic protons.

  • -CH(CH₂OH) (H7a, H7b): The two protons of the methylene group are diastereotopic because of the adjacent C3 stereocenter.[2] They will have distinct chemical shifts and will couple to each other. They are deshielded by the hydroxyl group and are predicted to appear as two separate signals in the δ 3.4–3.8 ppm range. Each signal will be a doublet of doublets, arising from geminal coupling to each other (²J ≈ 11 Hz) and vicinal coupling to the H3 proton.

  • -CH₂OH (H8): This is a labile hydroxyl proton. See section 2.4.

Labile Protons (-OH and -NH₂)

The protons on heteroatoms (oxygen and nitrogen) are "exchangeable" and their spectral appearance is highly dependent on solvent, concentration, and temperature.[8]

  • -NH₂ (H_N-pri) and -OH (H8): The primary amine (2H) and the alcohol (1H) protons typically appear as broad singlets.[9] Their chemical shifts can vary widely, from δ 0.5 to 5.0 ppm .[10] Due to rapid chemical exchange, they often do not show observable coupling to adjacent protons.[11] Their presence and assignment can be unequivocally confirmed by a D₂O exchange experiment, where the addition of a drop of deuterium oxide to the NMR sample will cause these signals to disappear.[12]

Recommended Experimental Protocol

Adherence to a standardized protocol is crucial for obtaining a high-quality, reproducible ¹H NMR spectrum. This protocol is designed to be a self-validating system.

Sample Preparation

The choice of solvent is the first critical decision. It must fully dissolve the analyte without reacting with it and should have minimal interfering signals.

  • Analyte Preparation: Weigh approximately 5-10 mg of [1-(2-Aminoethyl)piperidin-3-yl]methanol.

  • Solvent Selection:

    • Chloroform-d (CDCl₃): A common, non-polar choice. Labile -OH and -NH₂ protons will be clearly visible.

    • Dimethyl sulfoxide-d₆ (DMSO-d₆): An excellent choice for polar compounds that may have limited solubility in CDCl₃. It also slows down the exchange rate of labile protons, which can sometimes result in sharper signals and even observable coupling.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial before transferring to the NMR tube.[13][14]

  • Internal Standard: Use a solvent that contains a known internal standard, typically tetramethylsilane (TMS), which is set to δ 0.00 ppm for chemical shift referencing.[15]

  • Transfer: Carefully transfer the solution into a clean, dry 5 mm NMR tube. Ensure the sample height is adequate (approx. 4-5 cm).[16]

Spectrometer Parameters

These parameters are starting points for a modern (e.g., 400 MHz) spectrometer and should be optimized as needed.

  • Pulse Program: A standard single-pulse program (e.g., 'zg30' on Bruker instruments) is appropriate.[17]

  • Acquisition Time (AQ): Set to 3–4 seconds to ensure good digital resolution.[18]

  • Relaxation Delay (D1): Set to 2–5 seconds. A longer delay (e.g., 5 x T₁) is essential for accurate integration if quantitative analysis is required.[19]

  • Number of Scans (NS): Start with 8 or 16 scans. This number can be increased to improve the signal-to-noise ratio for dilute samples.

  • Spectral Width (SW): A standard width of 12–16 ppm is sufficient to cover the expected signals for organic molecules.[4]

Confirmatory D₂O Exchange

This is a simple yet powerful experiment to validate the assignment of labile protons.

  • Acquire Initial Spectrum: Run the standard ¹H NMR experiment as described above.

  • Add D₂O: Remove the NMR tube from the spectrometer, add one drop of deuterium oxide (D₂O), cap the tube, and shake gently to mix.

  • Re-acquire Spectrum: Run the same ¹H NMR experiment again.

  • Analysis: Compare the two spectra. The signals corresponding to the -OH and -NH₂ protons will have disappeared or significantly diminished in the second spectrum, confirming their identity.[20]

Data Interpretation and Structural Verification

Summary of Predicted Data

The following table summarizes the predicted ¹H NMR data for [1-(2-Aminoethyl)piperidin-3-yl]methanol.

Proton Label(s)IntegrationPredicted Chemical Shift (δ, ppm)Predicted MultiplicityCoupling Constant(s) (J, Hz)
H2, H64H2.7 – 3.2Complex multipletsJ_gem_ ≈ 12-14 Hz; J_vic_ ≈ 2-13 Hz
H31H1.8 – 2.2Complex multiplet-
H4, H54H1.2 – 1.9Complex, overlapping multipletsJ_gem_ ≈ 12-14 Hz; J_vic_ ≈ 2-13 Hz
H1'2H2.5 – 2.8Triplet (t)³J ≈ 6-7 Hz
H2'2H2.6 – 2.9Triplet (t)³J ≈ 6-7 Hz
H7a, H7b2H3.4 – 3.8Doublet of Doublets (dd) x 2²J ≈ 11 Hz; ³J ≈ 4-8 Hz
H8 (-OH)1H0.5 – 5.0 (variable)Broad Singlet (br s)None (D₂O exchangeable)
H_N-pri_ (-NH₂)2H0.5 – 5.0 (variable)Broad Singlet (br s)None (D₂O exchangeable)
Visualization of Structure and Workflow

Diagram 1: Molecular Structure and Proton Labeling

Caption: Labeled structure of [1-(2-Aminoethyl)piperidin-3-yl]methanol.

Diagram 2: Experimental and Interpretive Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_int Data Interpretation weigh 1. Weigh 5-10 mg of Analyte dissolve 2. Dissolve in 0.7 mL Deuterated Solvent + TMS weigh->dissolve transfer 3. Transfer to NMR Tube dissolve->transfer acquire1H 4. Acquire ¹H Spectrum (zg30, 16 scans) transfer->acquire1H d2o 5. Add 1 drop D₂O, Shake acquire1H->d2o acquireD2O 6. Re-acquire ¹H Spectrum d2o->acquireD2O assign_labile 7. Identify Exchangeable Protons (-OH, -NH₂) acquireD2O->assign_labile assign_signals 8. Assign Signals (Shift, Integral, Multiplicity) assign_labile->assign_signals verify 9. Verify Structure Against Prediction assign_signals->verify

Caption: Self-validating workflow for NMR characterization.

The Role of 2D NMR for Unambiguous Assignment

While a 1D ¹H NMR spectrum provides a wealth of information, the significant signal overlap predicted for the piperidine ring protons can make unambiguous assignment challenging. In such cases, two-dimensional (2D) NMR experiments are invaluable.

  • COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other. It would generate cross-peaks between H2↔H3, H3↔H4, H4↔H5, H5↔H6, and H1'↔H2', allowing for the definitive tracing of the spin systems through the molecule's backbone.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It is exceptionally powerful for resolving overlapping ¹H signals by spreading them out across the ¹³C chemical shift dimension.

Conclusion

The ¹H NMR characterization of [1-(2-Aminoethyl)piperidin-3-yl]methanol is a multi-faceted analytical task that leverages fundamental principles of chemical shift, spin-spin coupling, and conformational analysis. The key identifiers for this molecule are the complex, diastereotopic multiplets of the piperidine ring, the characteristic signals of the N-aminoethyl and C3-hydroxymethyl side chains, and the D₂O-exchangeable signals of the labile amine and hydroxyl protons. By following the detailed predictive analysis and the robust experimental workflow outlined in this guide, researchers can confidently elucidate and verify the structure of this molecule, ensuring the highest degree of scientific integrity in their development programs.

References

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • University of Wisconsin-Madison, Chemistry Department. (2020). Optimized Default 1H Parameters. Retrieved from [Link]

  • Abraham, R. J., & Mobli, M. (n.d.). 1H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Retrieved from [Link]

  • Bergenstråhle-Wohlert, M., et al. (2016). On the anomalous temperature dependence of cellulose aqueous solubility. ResearchGate. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Exchangeable Protons and Deuterium Exchange. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Coupling Constants and Structure: Vicinal Couplings. Retrieved from [Link]

  • Wang, B., et al. (2020). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. National Institutes of Health. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of ethylamine. Retrieved from [Link]

  • Anasazi Instruments. (n.d.). NMR Education: How to Choose Your Acquisition Parameters?. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • ACD/Labs. (2023). Exchangeable Protons in NMR—Friend or Foe?. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Retrieved from [Link]

  • OC Chem Tube. (2021). NMR Spectroscopy: Diastereotopism. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Manifestation of Stereoelectronic Effects on the Calculated Carbon−Hydrogen Bond Lengths and One Bond 1JC-H NMR Coupling Constants in Cyclohexane, Six-Membered Heterocycles, and Cyclohexanone Derivatives. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Nanalysis. (2017). To D2O or not to D2O?. Retrieved from [Link]

  • University of Calgary. (n.d.). Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement?. Retrieved from [Link]

  • Canadian Science Publishing. (1963). NUCLEAR MAGNETIC RESONANCE SPECTRA OF SOME DERIVATIVES OF THE STEREOISOMERIC 3-AMINO-1,2-CYCLOHEXANED. Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Indentifying Homotopic, Enantiotopic and Diastereotopic Protons. Retrieved from [Link]

  • ResearchGate. (2009). 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics. Retrieved from [Link]

  • University of Edinburgh. (2017). Quantitative NMR Spectroscopy. Retrieved from [Link]

  • Evans, P. (n.d.). Troubleshooting 1 H NMR Spectroscopy. Retrieved from [Link]

  • Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Retrieved from [Link]

  • All 'Bout Chemistry. (2022). Homotopic, Enantiotopic & Diastereotopic Protons | TRICKS | 1H-NMR Spectroscopy. YouTube. Retrieved from [Link]

  • ResearchGate. (2015). Study of thermodynamic and NMR properties of some cyclohexane derivatives. Retrieved from [Link]

  • ResearchGate. (2016). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Retrieved from [Link]

  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • Aijiren. (2024). How To Prepare And Run An NMR Sample. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021). Predicting NMR Spectra of Molecule. YouTube. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). The Acquisition Parameters. Retrieved from [Link]

  • University of Wisconsin. (2017). 5.3 Spin-Spin Splitting: J-Coupling. Retrieved from [Link]

  • Study Mind. (n.d.). Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 6: NMR Preparation. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Starting Materials for the Synthesis of [1-(2-Aminoethyl)piperidin-3-yl]methanol

For Researchers, Scientists, and Drug Development Professionals Executive Summary [1-(2-Aminoethyl)piperidin-3-yl]methanol is a heterocycle featuring a piperidine core, a key structural motif in numerous pharmaceuticals....

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

[1-(2-Aminoethyl)piperidin-3-yl]methanol is a heterocycle featuring a piperidine core, a key structural motif in numerous pharmaceuticals.[1] Its bifunctional nature, possessing both a primary amine and a primary alcohol, makes it a valuable building block for creating diverse molecular architectures in drug discovery and development. This guide provides a comprehensive analysis of the viable synthetic routes to this target molecule, with a core focus on the strategic selection of starting materials. We will dissect the synthetic pathways from a retrosynthetic perspective, detailing the causal logic behind experimental choices and providing validated, step-by-step protocols for the synthesis of key intermediates and the final compound.

Introduction: The Strategic Importance of the Piperidine Scaffold

The piperidine ring is one of the most prevalent N-heterocycles in approved pharmaceuticals, valued for its ability to impart favorable physicochemical properties such as aqueous solubility and metabolic stability.[2] The target molecule, [1-(2-Aminoethyl)piperidin-3-yl]methanol, combines this privileged scaffold with two reactive functional groups, offering multiple points for diversification. This guide aims to equip researchers with a robust understanding of the available synthetic strategies, enabling informed decisions based on scalability, cost, and stereochemical requirements.

Retrosynthetic Analysis: A Logic-Based Approach

The most logical and convergent approach to synthesizing [1-(2-Aminoethyl)piperidin-3-yl]methanol involves disconnecting the molecule at the N1-C(ethyl) bond. This retrosynthetic strategy simplifies the complex target into two more manageable and often commercially available or readily synthesizable precursors:

  • The Piperidine Core: (Piperidin-3-yl)methanol

  • The Side Chain Synthon: A protected 2-aminoethyl electrophile

This approach allows for the independent synthesis and purification of the core structure, followed by a final coupling step to introduce the aminoethyl side chain.

G TM [1-(2-Aminoethyl)piperidin-3-yl]methanol (Target Molecule) Retro Retrosynthetic Disconnection (N1-C Bond) TM->Retro Core (Piperidin-3-yl)methanol (Piperidine Core) Retro->Core Key Intermediate Sidechain 2-Aminoethyl Synthon (e.g., N-(2-bromoethyl)phthalimide) Retro->Sidechain Side Chain Source

Caption: Retrosynthetic analysis of the target molecule.

Part 1: Synthesis of the Piperidine Core: (Piperidin-3-yl)methanol

The synthesis of the (piperidin-3-yl)methanol core is the foundational stage of the overall process. The choice of starting material here dictates the efficiency and scalability of the entire synthesis.

Route A: From Readily Available Pyridine Derivatives

This is the most common and industrially viable route, leveraging inexpensive pyridine-based starting materials.

Causality of Experimental Choices: Pyridine derivatives provide the correct six-membered ring skeleton. The key transformations involve the reduction of a carbon-oxygen double bond at the 3-position to a hydroxymethyl group and the saturation of the aromatic pyridine ring to the piperidine core.

Starting Material: Nicotinic Acid (Vitamin B3) or its esters (e.g., Methyl Nicotinate).

Workflow:

  • Esterification (if starting with Nicotinic Acid): Nicotinic acid is first converted to its corresponding ester, typically methyl or ethyl nicotinate, to facilitate the subsequent reduction of the carbonyl group.[3][4]

  • Reduction of Ester to Alcohol: The ester is reduced to (pyridin-3-yl)methanol. While powerful reagents like LiAlH₄ are effective, a safer and more scalable method utilizes a sodium borohydride-methanol system.[4]

  • Hydrogenation of the Pyridine Ring: The aromatic (pyridin-3-yl)methanol is catalytically hydrogenated to saturate the ring, yielding the final core intermediate, (piperidin-3-yl)methanol.[5][6]

G cluster_0 Route A: From Pyridine Derivatives Start Nicotinic Acid Step1 Esterification (MeOH, H₂SO₄) Start->Step1 Inter1 Methyl Nicotinate Step1->Inter1 Step2 Ester Reduction (NaBH₄, MeOH) Inter1->Step2 Inter2 (Pyridin-3-yl)methanol Step2->Inter2 Step3 Ring Hydrogenation (H₂, Pd/C or PtO₂) Inter2->Step3 End (Piperidin-3-yl)methanol Step3->End

Caption: Workflow for synthesizing the piperidine core from nicotinic acid.

Experimental Protocol: Synthesis of (Piperidin-3-yl)methanol from Nicotinic Acid

  • Step 1: Esterification to Methyl Nicotinate.

    • To a solution of nicotinic acid (1.0 eq) in methanol (5-10 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0 °C.[3]

    • Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC.

    • Cool the reaction, neutralize with a saturated solution of NaHCO₃, and extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield methyl nicotinate.

  • Step 2: Reduction to (Pyridin-3-yl)methanol.

    • Dissolve methyl nicotinate (1.0 eq) in a suitable solvent such as THF or methanol.[4]

    • Add sodium borohydride (NaBH₄) (3-4 eq) portion-wise while maintaining the temperature below 20 °C.

    • After the addition is complete, heat the mixture to reflux for 2-4 hours.[3]

    • Cool the reaction, quench carefully with water, and remove the solvent under reduced pressure.

    • Extract the aqueous residue with dichloromethane, dry the combined organic layers, and concentrate to afford (pyridin-3-yl)methanol.

  • Step 3: Hydrogenation to (Piperidin-3-yl)methanol.

    • Dissolve (pyridin-3-yl)methanol (1.0 eq) in methanol or acetic acid.[6]

    • Add a catalytic amount of Palladium on carbon (10% Pd/C, 5-10 mol%) or Platinum(IV) oxide (PtO₂, Adam's catalyst).

    • Place the mixture in a hydrogenation apparatus (e.g., a Parr shaker) and pressurize with hydrogen gas (50-100 psi).[6]

    • Shake the reaction at room temperature until hydrogen uptake ceases (typically 12-24 hours).

    • Carefully filter the catalyst through a pad of Celite and concentrate the filtrate under reduced pressure to obtain (piperidin-3-yl)methanol.

Part 2: Introduction of the 2-Aminoethyl Side Chain

With the piperidine core in hand, the final step is the installation of the 2-aminoethyl group onto the piperidine nitrogen. The key challenge here is to prevent the primary amine of the side chain from undergoing side reactions.

Method A: N-Alkylation with a Protected Aminoethyl Halide

This is a robust and widely used method analogous to the Gabriel synthesis of primary amines.[7]

Causality of Experimental Choices: Direct alkylation with 2-bromoethylamine is impractical as the nucleophilic piperidine can react with the resulting primary amine product. Using a protected form, such as N-(2-bromoethyl)phthalimide , ensures selective mono-alkylation at the piperidine nitrogen.[8] The phthalimide group is a stable protecting group that can be cleanly removed in a subsequent step.[9]

Workflow:

  • N-Alkylation: The secondary amine of (piperidin-3-yl)methanol is alkylated with N-(2-bromoethyl)phthalimide using a non-nucleophilic base.

  • Deprotection: The phthalimide group is removed, typically via hydrazinolysis, to unmask the primary amine.[10]

G cluster_1 Method A: N-Alkylation & Deprotection Start (Piperidin-3-yl)methanol Step1 N-Alkylation (K₂CO₃, DMF) Start->Step1 Reagent1 N-(2-bromoethyl)phthalimide Reagent1->Step1 Inter1 Phthalimide-Protected Intermediate Step1->Inter1 Step2 Deprotection (Hydrazinolysis) Inter1->Step2 Reagent2 Hydrazine Hydrate (N₂H₄·H₂O) Reagent2->Step2 End [1-(2-Aminoethyl)piperidin-3-yl]methanol Step2->End

Caption: Workflow for introducing the aminoethyl side chain.

Experimental Protocol: N-Alkylation and Deprotection

  • Step 1: N-Alkylation.

    • Dissolve (piperidin-3-yl)methanol (1.0 eq) in a polar aprotic solvent like DMF or acetonitrile.

    • Add a base, such as anhydrous potassium carbonate (K₂CO₃) (1.5-2.0 eq) or sodium hydride (NaH) (1.1 eq).[11]

    • Add N-(2-bromoethyl)phthalimide (1.0-1.2 eq) to the mixture.[8]

    • Heat the reaction to 60-80 °C and stir for 8-16 hours until TLC analysis indicates the consumption of the starting material.

    • Cool the reaction, pour into water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. The crude product can be purified by column chromatography.

  • Step 2: Phthalimide Deprotection (Hydrazinolysis).

    • Dissolve the phthalimide-protected intermediate (1.0 eq) in an alcohol solvent such as methanol or ethanol.[12]

    • Add hydrazine hydrate (4-10 eq) and heat the mixture to reflux for 2-4 hours.[10][13] A white precipitate (phthalhydrazide) will form.

    • Cool the reaction mixture to room temperature and filter off the precipitate.

    • Concentrate the filtrate under reduced pressure.

    • To remove residual hydrazine, dissolve the residue in water, acidify with HCl, and wash with dichloromethane. Then, basify the aqueous layer with NaOH and extract the final product with dichloromethane or a chloroform/isopropanol mixture.

    • Dry the organic extracts and concentrate to yield [1-(2-Aminoethyl)piperidin-3-yl]methanol.

Method B: Reductive Amination

An alternative strategy that forms the N-C bond under milder, reductive conditions.[14]

Causality of Experimental Choices: This method avoids the use of harsh alkylating agents and bases. It involves the formation of an iminium ion intermediate between the piperidine nitrogen and an aldehyde, which is then reduced in situ.[14] A protected form of aminoacetaldehyde is required.

Workflow:

  • Imine/Iminium Formation: (Piperidin-3-yl)methanol reacts with a protected aminoacetaldehyde (e.g., N-Boc-aminoacetaldehyde).

  • In-situ Reduction: A mild, selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) reduces the iminium ion.[15]

  • Deprotection: The protecting group (e.g., Boc) is removed under acidic conditions.

Summary of Synthetic Strategies

The selection of a specific synthetic route depends on several factors, including cost, availability of reagents, required scale, and stereochemical considerations.

RouteKey Starting MaterialsKey ReagentsAdvantagesDisadvantages
A1 Nicotinic Acid, N-(2-bromoethyl)phthalimideNaBH₄, Pd/C, K₂CO₃, HydrazineUtilizes inexpensive, bulk starting materials. Robust and well-established reactions.Multi-step process. Use of pressurized hydrogen and hydrazine requires specific safety precautions.
A2 (Piperidin-3-yl)methanol, N-(2-bromoethyl)phthalimideK₂CO₃, DMF, HydrazineMore direct if the piperidine core is commercially available. Avoids hydrogenation step.Cost of the starting piperidine core may be higher. Still requires handling of hydrazine.
B (Piperidin-3-yl)methanol, N-Boc-aminoacetaldehydeNaBH(OAc)₃, TFA or HClMilder reaction conditions. Avoids harsh alkylating agents and hydrazine.Protected aldehydes can be expensive or require separate synthesis. Requires a final acidic deprotection step.

Conclusion

The synthesis of [1-(2-Aminoethyl)piperidin-3-yl]methanol is most effectively achieved through a convergent strategy centered on the key intermediate, (piperidin-3-yl)methanol . This core can be reliably synthesized on a large scale from inexpensive pyridine-based starting materials like nicotinic acid. The subsequent installation of the 2-aminoethyl side chain is robustly accomplished via N-alkylation using a protected electrophile such as N-(2-bromoethyl)phthalimide , followed by a standard hydrazinolysis deprotection. This modular approach provides a reliable and scalable pathway for researchers and drug development professionals to access this valuable chemical building block.

References

  • Tagg, S. (2008). N-(2-Bromoethyl)-4-piperidino-1,8-naphthalimide and N-(3-bromopropyl)-4-piperidino-1,8-naphthalimide. IUCrData. Available at: [Link]

  • Matassini, C., Clemente, F., & Goti, A. (2012). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2013(1), 282-297. Available at: [Link]

  • Breau, L., et al. (2019). Synthesis of 3-alkyl oxazolidines, derived from 2-hydroxymethyl piperidine, as analytical standards for the analysis of volatile aldehydes in the workplace. ACS Omega. Available at: [Link]

  • Deshmukh, M., et al. (2011). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Der Pharmacia Lettre, 3(4), 264-266. Available at: [Link]

  • Salzberg, P. L., & Supniewski, J. V. (1927). β-BROMOETHYLPHTHALIMIDE. Organic Syntheses, 7, 8. doi:10.15227/orgsyn.007.0008. Available at: [Link]

  • Shripanavar, C., et al. (2011). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Phthalimides. Available at: [Link]

  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189. Available at: [Link]

  • Breau, L., et al. (2019). Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. ACS Omega, 4(15), 16496-16505. Available at: [Link]

  • Google Patents. (n.d.). EP2269986A1 - Manufacturing method for a piperidine-3-ylcarbamate compound and optical resolution method therefor.
  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Available at: [Link]

  • Supporting Information. (n.d.). General procedure for the deprotection of the phthalimide. Available at: [Link]

  • Reddit. (2023). Deprotection conditions for pthalimide protected oxyamine?. Available at: [Link]

  • Singh, A. K., et al. (2011). Synthesis, Spectral Characterization and Ligation of N-[2-(Phenylseleno)ethyl]phthalimide. Journal of the Korean Chemical Society, 55(3), 425-429. Available at: [Link]

  • Wünsch, B., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 17(8), e202100735. Available at: [Link]

  • Marsden, S. P., et al. (2014). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and stereoisomers of methyl-substituted N-Boc-pipecolic acid methyl esters. Organic & Biomolecular Chemistry, 12(35), 6845-6860. Available at: [Link]

  • O'Hagan, D., et al. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. Chemical Science, 6(5), 2943-2949. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). N-(2-Bromoethyl)phthalimide: A Versatile Alkylating Agent for Pharmaceutical and Organic Synthesis. Available at: [Link]

  • ResearchGate. (n.d.). Deprotection of phthalimide protecting group with hydrazine hydrate. Available at: [Link]

  • Al-Amiery, A. A., et al. (2022). Synthesis and Characterization of Some New Pyridine and Pyrimidine Derivatives and Studying Their Biological Activities. Baghdad Science Journal, 19(3), 643. Available at: [Link]

  • Geraci, A., & Baudoin, O. (2024). Fe-Catalyzed C–H Amination of Nitrogen Heterocycles for Drug Synthesis. ChemistryViews. Available at: [Link]

Sources

Exploratory

A Technical Guide to the Theoretical Modeling of [1-(2-Aminoethyl)piperidin-3-yl]methanol: From Electronic Structure to Molecular Dynamics

Abstract This technical guide provides a comprehensive, in-depth protocol for the theoretical modeling of [1-(2-Aminoethyl)piperidin-3-yl]methanol, a heterocyclic compound with potential applications in medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, in-depth protocol for the theoretical modeling of [1-(2-Aminoethyl)piperidin-3-yl]methanol, a heterocyclic compound with potential applications in medicinal chemistry.[1] For researchers, scientists, and drug development professionals, understanding the three-dimensional structure, conformational flexibility, electronic properties, and intermolecular interactions of such molecules is paramount for rational drug design. This document outlines a multi-faceted computational workflow, beginning with initial structure generation and conformational analysis, followed by rigorous quantum mechanical calculations using Density Functional Theory (DFT) to elucidate electronic structure. It further details the analysis of chemical bonds and non-covalent interactions through the Quantum Theory of Atoms in Molecules (QTAIM). Finally, it describes the use of classical Molecular Dynamics (MD) simulations to explore the molecule's dynamic behavior and solvation properties. Each step is presented with detailed, field-proven protocols, justifying the choice of methods and parameters to ensure scientific integrity and reproducibility.

Introduction: The Rationale for Computational Scrutiny

[1-(2-Aminoethyl)piperidin-3-yl]methanol is a substituted piperidine derivative, a structural motif frequently found in biologically active compounds.[2][3][4] The molecule possesses several key features that dictate its physicochemical properties and potential biological activity: a flexible piperidine ring, a primary alcohol capable of acting as a hydrogen bond donor and acceptor, a secondary amine within the ring, and a primary amine on the ethyl side chain. These functional groups can engage in a complex network of intra- and intermolecular interactions, particularly hydrogen bonds, which govern the molecule's preferred conformation and how it interacts with biological targets like proteins or enzymes.

Theoretical modeling provides a powerful lens to investigate these properties at an atomic level of detail, offering insights that are often difficult or impossible to obtain through experimental methods alone.[5] By simulating the molecule in silico, we can:

  • Determine its most stable three-dimensional conformation(s).

  • Map its electron distribution to identify reactive sites.

  • Quantify the strength of its internal and external hydrogen bonds.

  • Simulate its dynamic behavior in a biological-relevant environment, such as water.

This guide establishes a robust, multi-step computational strategy to build a comprehensive model of [1-(2-Aminoethyl)piperidin-3-yl]methanol, providing a foundational dataset for future drug development and molecular design efforts.[6]

Foundational Computational Methodologies

A multi-scale approach is essential for a thorough theoretical analysis. We will leverage three core computational techniques, each providing a unique piece of the puzzle.

  • Density Functional Theory (DFT): A quantum mechanical method that calculates the electronic structure of a system based on its electron density.[7][8] DFT offers a favorable balance of accuracy and computational cost, making it ideal for determining optimized geometries, vibrational frequencies, and electronic properties of medium-sized organic molecules.[7][8][9][10]

  • Quantum Theory of Atoms in Molecules (QTAIM): This theory analyzes the topology of the electron density obtained from a quantum mechanical calculation (like DFT) to define atoms, chemical bonds, and intermolecular interactions in an unambiguous way.[11][12] It allows us to move beyond simple lines drawn between atoms and quantitatively characterize the nature and strength of chemical bonds.[13]

  • Molecular Dynamics (MD): A simulation technique that uses classical mechanics (force fields) to model the physical movements of atoms and molecules over time.[14] MD simulations are indispensable for studying conformational dynamics, solvation effects, and the behavior of molecules in a complex environment, providing insights that static, single-molecule models cannot capture.[4][15]

A Validated Workflow for Comprehensive Modeling

The following section details a step-by-step protocol for the complete theoretical characterization of [1-(2-Aminoethyl)piperidin-3-yl]methanol. The workflow is designed to be sequential, where the results of one step provide a validated input for the next.

Workflow Overview Diagram

G cluster_0 Step 1: Structure Preparation cluster_1 Step 2: Conformational Analysis cluster_2 Step 3: Quantum Mechanics cluster_3 Step 4: Interaction Analysis cluster_4 Step 5: Dynamic Simulation cluster_5 Step 6: Final Analysis a 2D Structure Drawing or SMILES String Input b Molecular Mechanics Conformational Search (e.g., MMFF94) a->b Generate 3D c Identify Low-Energy Conformers b->c Rank by Energy d DFT Geometry Optimization (B3LYP/6-311++G(d,p)) c->d Select Global Minimum e Vibrational Frequency Analysis d->e Verify Minimum f Obtain Wavefunction File (.wfn/.wfx) d->f Generate Output i Force Field Parameterization (e.g., GAFF2) d->i Use Optimized Geometry and Charges g QTAIM Analysis (AIMAll) f->g h Characterize Bond Critical Points (BCPs) g->h j MD Simulation Setup (Solvation, Equilibration) i->j k Production MD Run (e.g., GROMACS/AMBER) j->k l Analyze Trajectories (RMSD, Hydrogen Bonds) k->l

Caption: A comprehensive computational workflow for modeling small molecules.

Step 1: Initial Structure Generation

The first step is to generate a valid 3D structure of the molecule. This can be achieved using molecular building software (e.g., GaussView, Avogadro) or by converting a 2D representation, such as a SMILES string (NCCCN1CCCCC1CO), into a 3D structure.

Step 2: Conformational Search

The flexibility of the piperidine ring and the rotatable bonds in the side chains mean the molecule can adopt numerous conformations. It is crucial to identify the global minimum energy conformer, as this represents the most probable structure.

Protocol: Molecular Mechanics Conformational Search

  • Input: 3D structure from Step 1.

  • Method: Employ a molecular mechanics force field. The Merck Molecular Force Field (MMFF94) is a robust choice for a broad range of organic molecules and has shown strong performance in conformational analysis.[16][17][18][19][20]

  • Procedure: Perform a systematic or stochastic conformational search. This involves algorithmically rotating bonds and sampling different ring puckers to explore the potential energy surface.

  • Output: A list of unique conformers ranked by their relative energy. The lowest energy structure is selected as the starting point for the more accurate quantum mechanics calculations.

Step 3: DFT Geometry Optimization and Electronic Structure

With the lowest-energy conformer identified, we refine its structure and calculate its electronic properties using DFT.

Protocol: DFT Optimization and Frequency Calculation

  • Software: A quantum chemistry package such as Gaussian is standard for this task.[21][22][23][24][25]

  • Input: The coordinates of the lowest-energy conformer from Step 2.

  • Level of Theory Selection:

    • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is selected. This hybrid functional provides an excellent balance of accuracy and computational efficiency for thermochemistry and geometries of organic molecules.[26][27]

    • Basis Set: 6-311++G(d,p) is chosen. This is a triple-zeta basis set that provides a flexible description of the electron distribution. The ++ indicates the addition of diffuse functions on all atoms, which are crucial for accurately describing lone pairs and hydrogen bonds. The (d,p) indicates the addition of polarization functions, which allow for non-spherical electron distributions and are essential for accurate geometry predictions.[27][28][29][30]

  • Calculation Keywords (Gaussian): #p B3LYP/6-311++G(d,p) Opt Freq=NoRaman

    • Opt: Requests a geometry optimization to find the nearest stationary point on the potential energy surface.

    • Freq: Requests a vibrational frequency calculation. This is a critical self-validation step. A true energy minimum will have zero imaginary frequencies.

  • Output Generation: Request the generation of a wavefunction file (e.g., .wfx or .wfn) for subsequent QTAIM analysis using the output=wfx keyword.[31]

Step 4: Analysis of Chemical Bonds with QTAIM

Using the optimized wavefunction from the DFT calculation, we can analyze the electron density to understand the bonding within the molecule.

Protocol: QTAIM Topological Analysis

  • Software: AIMAll is a specialized software package for performing QTAIM calculations.[32][33][34][35]

  • Input: The .wfx file generated by Gaussian.

  • Procedure: Run the AIMQB driver to perform a full topological analysis of the electron density.[33]

  • Analysis: Focus on the properties of the Bond Critical Points (BCPs). A BCP is a point in the electron density between two atoms where the density is a minimum along the bond path but a maximum in the other two directions. Key properties at the BCP include:

    • Electron Density (ρ): Correlates with the bond order/strength.

    • Laplacian of Electron Density (∇²ρ): The sign of the Laplacian indicates the nature of the interaction. A negative value signifies a shared interaction (covalent bond), while a positive value indicates a closed-shell interaction (like an ionic bond or a strong hydrogen bond).

Interaction Type Typical ρ (a.u.)Typical ∇²ρ (a.u.)
C-C Single Bond~0.24< 0
C-N Single Bond~0.28< 0
C-O Single Bond~0.25< 0
Intramolecular H-Bond0.01 - 0.04> 0
(Note: These are representative values and will vary based on the specific molecular environment.)
Step 5: Molecular Dynamics Simulation

To understand how the molecule behaves in a dynamic, solvated environment, we perform an MD simulation.

Protocol: MD Simulation in Explicit Water

  • Force Field Parameterization:

    • The geometry and electrostatic potential (ESP) charges from the optimized DFT calculation (Step 3) should be used to generate parameters for a classical force field.

    • The General AMBER Force Field (GAFF) is designed for organic molecules and is compatible with the widely used AMBER force fields for biomolecules.[36][37] Tools like Antechamber in the AmberTools suite can be used for this parameterization.[38]

  • System Setup (using GROMACS):

    • Solvation: Place the parameterized molecule in the center of a cubic simulation box. Populate the box with a pre-equilibrated water model, such as TIP3P or SPC/E , ensuring a minimum distance (e.g., 1.0 nm) between the molecule and the box edges.[39][40]

    • Neutralization: Add counter-ions (e.g., Cl⁻) to neutralize the system if the molecule is protonated.

  • Simulation Steps:

    • Energy Minimization: Perform a steeplechase descent minimization to remove any steric clashes between the solute and solvent.

    • Equilibration (NVT & NPT):

      • First, equilibrate the system under an NVT (constant Number of particles, Volume, and Temperature) ensemble for ~100 ps to bring the system to the target temperature (e.g., 300 K).

      • Next, equilibrate under an NPT (constant Number of particles, Pressure, and Temperature) ensemble for ~1 ns to adjust the system density to the target pressure (e.g., 1 bar).

    • Production Run: Run the simulation for a sufficient length of time (e.g., 100-200 ns) to sample the conformational space adequately.

Step 6: Analysis of MD Trajectories

The output of the MD simulation is a trajectory file containing the positions of all atoms over time. Analysis of this trajectory reveals the molecule's dynamic behavior.

  • Root Mean Square Deviation (RMSD): Calculate the RMSD of the molecule's backbone atoms relative to the initial minimized structure. A stable, plateauing RMSD indicates that the simulation has reached equilibrium.

  • Hydrogen Bond Analysis: Monitor the formation and lifetime of intra- and intermolecular hydrogen bonds. This reveals which conformations are stabilized by internal hydrogen bonding and how the molecule interacts with the surrounding water molecules.

Conclusion

This guide has outlined a rigorous and self-validating computational workflow for the in-depth theoretical modeling of [1-(2-Aminoethyl)piperidin-3-yl]methanol. By systematically combining molecular mechanics, high-level DFT calculations, topological electron density analysis via QTAIM, and classical MD simulations, researchers can develop a comprehensive understanding of the molecule's structural, electronic, and dynamic properties. The insights gained from this multi-scale approach are invaluable for predicting the molecule's behavior and can significantly accelerate its development in medicinal chemistry and materials science by providing a rational basis for further experimental investigation.

References

  • AIMAll. (2019). AIMAll (Version 19.10.12). TK Gristmill Software. Available from: [Link]

  • Sayin, K., et al. (2021). Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing. Journal of Biomolecular Structure and Dynamics, 39(10), 3535-3551. Available from: [Link]

  • Dutra, L. D., et al. (2022). Comparing the Performances of Force Fields in Conformational Searching of Hydrogen-Bond-Donating Catalysts. The Journal of Organic Chemistry, 87(10), 6822–6835. Available from: [Link]

  • Gaussian, Inc. (2022). Density Functional (DFT) Methods. Available from: [Link]

  • Matta, C. F., & Boyd, R. J. (Eds.). (2007). The Quantum Theory of Atoms in Molecules: From Solid State to DNA and Drug Design. Wiley-VCH. Available from: [Link]

  • Cerutti, D. S., et al. (2014). Force fields for small molecules. Journal of Chemical Information and Modeling, 54(7), 1869–1882. Available from: [Link]

  • Herbert, J. M. (2020). Comment on “Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations: Why Unpolarized Basis Sets and the Polarized 6-311G Family Should Be Avoided”. The Journal of Physical Chemistry A, 124(46), 9648–9650. Available from: [Link]

  • University of Münster. (2023). Molecular dynamics simulations on water. Available from: [Link]

  • Johnson, E. R., & DiLabio, G. A. (2022). Applying Density Functional Theory to Common Organic Mechanisms: A Computational Exercise. Journal of Chemical Education, 99(12), 4058–4065. Available from: [Link]

  • Foroutan-Nejad, C. (n.d.). Quantum Theory of Atoms in Molecules. Masaryk University. Available from: [Link]

  • Ahmed, S. (2023). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Medium. Available from: [Link]

  • Keith, T. A. (2019). AIMQB Help. AIMAll (Version 19.10.12). Available from: [Link]

  • GROMACS Documentation. Force fields in GROMACS. Available from: [Link]

  • Chen, J. H., et al. (2010). Dynamic Properties of Water Molecules within an Au Nanotube with Different Bulk Densities. The Journal of Physical Chemistry C, 114(20), 9340–9344. Available from: [Link]

  • Dong, X., et al. (2020). Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing. Journal of Biomolecular Structure and Dynamics, 39(10), 3535-3551. Available from: [Link]

  • ResearchGate. (2025). Density Functional Theory [B3LYP/6-311G(d,p)] Study of a New Copolymer Based on Carbazole and (3,4-Ethylenedioxythiophene) in Their Aromatic and Polaronic States. Available from: [Link]

  • Wikipedia. (2024). Density functional theory. Available from: [Link]

  • Ebejer, J. P., et al. (2021). Comparisons of Different Force Fields in Conformational Analysis and Searching of Organic Molecules: A Review. Tetrahedron, 79, 131865. Available from: [Link]

  • Gaussian, Inc. (2024). Gaussian Website. Available from: [Link]

  • da Silva, A. B. F., et al. (2016). Tautomeric equilibria of Erythrosin B in water and DMSO. A theoretical and experimental study. RSC Advances, 6(10), 8196-8204. Available from: [Link]

  • GitHub Pages. Water models – Practical considerations for Molecular Dynamics. Available from: [Link]

  • GitHub Pages. Hands-on 5: Generating topologies and parameters for small molecules. Available from: [Link]

  • Pérez-Sánchez, H., et al. (2021). May the Force (Field) Be with You: On the Importance of Conformational Searches in the Prediction of NMR Chemical Shifts. Molecules, 26(23), 7334. Available from: [Link]

  • ResearchGate. (2025). Density functional theory computation of organic compound penetration into sepiolite tunnels. Available from: [Link]

  • Li, Y., et al. (2023). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry, 16(11), 105234. Available from: [Link]

  • Gkionis, K., et al. (2024). Metrological aspects of a gas-phase DFT/B3LYP quantum-chemical approach to prioritize radical scavenging activity. Exploratory Foods and Foodomics, 2, 326-338. Available from: [Link]

  • Bishop, M. (2011). QTAIM and the Interactive Conception of Chemical Bonding. PhilSci-Archive. Available from: [Link]

  • Giesel, A. J., et al. (2021). Validating Small-Molecule Force Fields for Macrocyclic Compounds Using NMR Data in Different Solvents. Journal of Chemical Information and Modeling, 61(10), 5057–5070. Available from: [Link]

  • Koch, W., & Holthausen, M. C. (2001). A Chemist's Guide to Density Functional Theory. Wiley-VCH. Available from: [Link]

  • Halgren, T. A. (1996). Merck molecular force field. I. Basis, form, scope, parameterization, and performance of MMFF94. Journal of Computational Chemistry, 17(5-6), 490-519. Available from: [Link]

  • Santra, B., et al. (2015). Ab initio molecular dynamics simulation of liquid water by quantum Monte Carlo. The Journal of Chemical Physics, 142(15), 154501. Available from: [Link]

  • Imperial College London. (n.d.). An Introduction to Density Functional Theory. Available from: [Link]

  • ResearchGate. (2025). Computational identification of novel piperidine derivatives as potential HDM2 inhibitors designed by fragment-based QSAR, molecular docking and molecular dynamics simulations. Available from: [Link]

  • Dahanayaka, M. M., et al. (2023). Molecular dynamic simulations of the desalination process through membrane technology: a review. Water Supply, 23(7), 2969-2993. Available from: [Link]

  • Liu, Z., et al. (2023). Development and Comprehensive Benchmark of a High Quality AMBER-Consistent Small Molecule Force Field with Broad Chemical Space Coverage for Molecular Modeling and Free Energy Calculation. ChemRxiv. Available from: [Link]

  • RITME. (n.d.). Gaussian – Molecular Modeling in Computational Chemistry. Available from: [Link]

  • Smith, D. G. A., et al. (2020). A Sobering Assessment of Small-Molecule Force Field Methods for Low Energy Conformer Predictions. arXiv. Available from: [Link]

  • Bader, R. F. W. (2005). Quantum Theory of Atoms in Molecules. American Crystallographic Association. Available from: [Link]

  • Zhang, Y., et al. (2009). Doubly hybrid density functional for accurate descriptions of nonbond interactions, thermochemistry, and thermochemical kinetics. Proceedings of the National Academy of Sciences, 106(13), 4963-4968. Available from: [Link]

  • University of Manchester. (2024). The Computational Shared Facility 4 (aka ALAN) » AIMALL. Available from: [Link]

  • Butini, S., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(8), 1545-1557. Available from: [Link]

  • Jabłoński, M., & Siodła, T. (2010). Basis Set and Method Dependence in Quantum Theory of Atoms in Molecules Calculations for Covalent Bonds. The Journal of Physical Chemistry A, 114(30), 7953–7960. Available from: [Link]

  • YouTube. (2019). Creating and running a simple DFT calculation in GaussView / Gaussian. Available from: [Link]

  • Barroso, J. (2014). Atoms in Molecules (QTAIM) – Flash lesson. Dr. Joaquin Barroso's Blog. Available from: [Link]

  • Chemfinder. 1-2-Aminoethyl-piperidine. Available from: [Link]

  • Keith, T. A. (2019). README for AIMAll (Version 19.10.12). Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Development of Novel Ligands Based on the [1-(2-Aminoethyl)piperidin-3-yl]methanol Scaffold

Introduction: The Strategic Value of the Piperidine Scaffold in Modern Drug Discovery The piperidine moiety is a cornerstone of medicinal chemistry, recognized for its prevalence in a wide array of pharmaceuticals and na...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Piperidine Scaffold in Modern Drug Discovery

The piperidine moiety is a cornerstone of medicinal chemistry, recognized for its prevalence in a wide array of pharmaceuticals and natural alkaloids.[1][2] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional framework that can be strategically modified to achieve desired pharmacological profiles. The inherent basicity of the piperidine nitrogen allows for crucial ionic interactions with biological targets, while the conformational flexibility of the ring enables precise spatial orientation of substituents to optimize binding affinity and selectivity. This guide focuses on the [1-(2-Aminoethyl)piperidin-3-yl]methanol scaffold, a promising starting point for the development of novel ligands targeting a range of biological entities, including G-protein coupled receptors (GPCRs) and monoamine oxidases (MAOs). The presence of a primary amino group and a hydroxyl group offers multiple points for derivatization, allowing for the systematic exploration of structure-activity relationships (SAR).

Physicochemical Properties of the Core Scaffold

A thorough understanding of the physicochemical properties of the parent scaffold is fundamental to designing derivatives with favorable drug-like characteristics.

PropertyValueSource
Molecular Formula C₈H₁₈N₂O[3]
Molecular Weight 158.24 g/mol [3]
CAS Number 857637-04-8
Topological Polar Surface Area 41.5 Ų
Predicted LogP -0.8
Hydrogen Bond Donors 3
Hydrogen Bond Acceptors 3
Rotatable Bonds 4

Strategic Synthesis of [1-(2-Aminoethyl)piperidin-3-yl]methanol and its Derivatives

Protocol 1: Synthesis of [1-(2-Aminoethyl)piperidin-3-yl]methanol

Rationale: This multi-step synthesis begins with a commercially available starting material and employs protective group chemistry to selectively modify the piperidine ring. The choice of a Boc protecting group for the nitrogen allows for controlled reactions at other positions before its facile removal.

Step 1: N-Boc protection of 3-piperidinemethanol

  • Dissolve 3-piperidinemethanol (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) and a base such as triethylamine (1.2 equivalents).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate.

Step 2: Alkylation with a protected aminoethyl group

  • To a solution of tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF), add a strong base such as sodium hydride (1.2 equivalents) at 0 °C.

  • After stirring for 30 minutes, add a protected 2-bromoethylamine derivative, such as N-(2-bromoethyl)phthalimide (1.1 equivalents).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry, and concentrate to yield the phthalimide-protected intermediate.

Step 3: Deprotection of the amino group

  • Dissolve the intermediate from Step 2 in ethanol or methanol.

  • Add hydrazine hydrate (2-3 equivalents) and reflux the mixture for 4-6 hours.

  • Cool the reaction mixture and remove the phthalhydrazide precipitate by filtration.

  • Concentrate the filtrate to obtain the Boc-protected [1-(2-aminoethyl)piperidin-3-yl]methanol.

Step 4: Deprotection of the piperidine nitrogen

  • Dissolve the Boc-protected intermediate in a solution of hydrochloric acid in dioxane or trifluoroacetic acid (TFA) in DCM.

  • Stir at room temperature for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Neutralize with a suitable base (e.g., saturated sodium bicarbonate solution) and extract the final product, [1-(2-Aminoethyl)piperidin-3-yl]methanol, with an organic solvent.

  • Purify the product by column chromatography or distillation.

Synthesis_Workflow Start 3-Piperidinemethanol Step1 Step 1: N-Boc Protection (Boc)2O, Et3N, DCM Start->Step1 Intermediate1 tert-butyl 3-(hydroxymethyl) piperidine-1-carboxylate Step1->Intermediate1 Step2 Step 2: Alkylation NaH, N-(2-bromoethyl)phthalimide, DMF Intermediate1->Step2 Intermediate2 Phthalimide-protected intermediate Step2->Intermediate2 Step3 Step 3: Amino Deprotection Hydrazine hydrate, EtOH Intermediate2->Step3 Intermediate3 Boc-protected [1-(2-aminoethyl)piperidin-3-yl]methanol Step3->Intermediate3 Step4 Step 4: Boc Deprotection HCl/Dioxane or TFA/DCM Intermediate3->Step4 FinalProduct [1-(2-Aminoethyl)piperidin-3-yl]methanol Step4->FinalProduct Ligand_Characterization_Workflow Start Synthesized Ligand Library BindingAssay Protocol 2: Radioligand Binding Assay (Target: Sigma-1 Receptor) Start->BindingAssay FunctionalAssay Protocol 3: cAMP Functional Assay (Target: GPCRs) Start->FunctionalAssay DataAnalysis Data Analysis and SAR BindingAssay->DataAnalysis FunctionalAssay->DataAnalysis ADMETox Protocol 4: In Vitro ADME/Tox Profiling LeadCandidate Lead Candidate Identification ADMETox->LeadCandidate DataAnalysis->ADMETox

Caption: Workflow for the characterization of novel ligands.

Protocol 4: In Vitro ADME/Tox Profiling

Rationale: Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is crucial to identify potential liabilities that could lead to failure in later stages of drug development. [9][10][11][12]A standard panel of in vitro assays can provide valuable insights into the drug-like potential of the synthesized ligands.

Recommended Assay Panel:

AssayPurpose
Solubility Determines the aqueous solubility, which impacts absorption.
LogD₇.₄ Measures the lipophilicity at physiological pH, influencing permeability and distribution.
Caco-2 Permeability Assesses the potential for oral absorption using a human colon adenocarcinoma cell line.
Microsomal Stability Evaluates the metabolic stability in the presence of liver microsomes.
CYP450 Inhibition Identifies potential for drug-drug interactions by measuring inhibition of major cytochrome P450 enzymes.
hERG Inhibition Screens for potential cardiotoxicity by assessing inhibition of the hERG potassium channel.
Cytotoxicity Determines the general toxicity of the compounds against a standard cell line (e.g., HepG2).

General Protocol Outline (Example: Microsomal Stability):

  • Incubate the test compound (at a low concentration, e.g., 1 µM) with liver microsomes and NADPH (a cofactor for metabolic enzymes) at 37°C.

  • Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench the reaction with a cold organic solvent (e.g., acetonitrile).

  • Analyze the remaining concentration of the parent compound at each time point using LC-MS/MS.

  • Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint).

Data Interpretation and Lead Candidate Selection

The data generated from the binding, functional, and ADME/Tox assays should be integrated to build a comprehensive SAR profile for the synthesized library.

DerivativeKi (nM) for σ₁EC₅₀ (µM) for GPCR XMicrosomal t₁/₂ (min)Caco-2 Papp (A→B) (10⁻⁶ cm/s)
Scaffold >1000>10452.5
Derivative 1 15.2>10605.1
Derivative 2 250.61.2358.9
Derivative 3 5.8>10>903.2

Based on such a table, "Derivative 3" would emerge as a promising lead candidate for a selective σ₁ receptor ligand due to its high affinity, lack of off-target GPCR activity, and favorable metabolic stability.

Conclusion

The [1-(2-Aminoethyl)piperidin-3-yl]methanol scaffold represents a valuable starting point for the discovery of novel ligands with therapeutic potential. By employing a systematic approach of synthesis, in vitro characterization, and data-driven SAR analysis, researchers can efficiently identify and optimize lead candidates for further preclinical development. The protocols and strategies outlined in this guide provide a robust framework for navigating the initial stages of this exciting endeavor.

References

  • Shan, C., Xu, J., Cao, L., Liang, C., Cheng, R., Yao, X., Sun, M., & Ye, J. (2022). A practical continuous flow reaction of readily accessible N-(tert-butylsulfinyl)-bromoimine with Grignard reagents provides various enantioenriched α-substituted piperidines in good yields and high diastereoselectivities within minutes. Organic Letters, 24(18), 3205–3240.
  • Xu, F., Simmons, B., Reamer, R. A., Corley, E., Murry, J., & Tschaen, D. (2008). A simple, one-pot preparation of cyclic amines via efficient chlorination of amino alcohols with use of SOCl2. The Journal of Organic Chemistry, 73(1), 312–315.
  • Zhu, C., et al. (2020). Discovery of aryl-piperidine derivatives as potential antipsychotic agents using molecular hybridization strategy. European Journal of Medicinal Chemistry.
  • HypoGen considers a pharmacophore that contain features with equal weights and tolerances. Each feature (e.g., hydrogen-bond acceptor, hydrogen-bond donor, hydrophobic, positive ionizable group, etc.)
  • Maurice, T., & Su, T. P. (2009). The sigma-1 receptor chaperone: a new player in the mechanisms of neurodegeneration and neuroprotection.
  • A multiplex calcium assay for identification of GPCR agonists and antagonists. SLAS discovery : advancing life sciences R & D.
  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.
  • Sigma-1 receptor ligand pharmacophore and binding affinities.
  • Identification of new small molecule monoamine oxidase-B inhibitors through pharmacophore-based virtual screening, molecular docking and molecular dynamics simulation studies. Journal of biomolecular structure & dynamics.
  • Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol.
  • Special Issue “GPCRs: Ligands and beyond 2022”.
  • Surface Plasmon Resonance Sensorgram: A Step-by-Step Guide.
  • What are common issues in in vitro ADME assays?
  • Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. Organic letters.
  • Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Fluidic Sciences.
  • Synthesis of 3-Substituted 4-Piperidinones via a One-Pot Tandem Oxidation−Cyclization−Oxidation Process: Stereodivergent Reduction to 3,4-Disubstituted Piperidines. The Journal of organic chemistry.
  • Radiometric Ligand-Binding Assays. Revvity.
  • Exploring Structural Requirements for Sigma-1 Receptor Linear Ligands: Experimental and Computational Approaches.
  • What is surface plasmon resonance (SPR)? Cytiva.
  • Monoamine oxidase inhibitor. Wikipedia.
  • piperidine. IUPHAR/BPS Guide to PHARMACOLOGY.
  • Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection.
  • ADDME – Avoiding Drug Development Mistakes Early: central nervous system drug discovery perspective. BMC neuroscience.
  • G protein-coupled receptors: structure- and function-based drug discovery. Acta pharmacologica Sinica.
  • In Vitro and In Silico ADME-Tox Profiling and Safety Significance of Multifunctional Monoamine Oxidase Inhibitors Targeting Neurodegener
  • Sigma receptor. Wikipedia.
  • SPR Sensorgram Explained. Affinité Instruments.
  • Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action. Frontiers in immunology.
  • Why does radioligand binding does not reach equilibrium?
  • Calcium Flux Assay Protocol.
  • Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary. Canadian Journal of Chemistry.
  • Medicinal Chemistry of σ1 Receptor Ligands: Pharmacophore Models, Synthesis, Structure Affinity Relationships, and Pharmacological Applications. Methods in molecular biology (Clifton, N.J.).
  • SPR interpretation and troubleshooting?
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Radioligand Binding Assays: A Lost Art in Drug Discovery? Oncodesign Services.
  • The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Drug target review.
  • KEGG PATHWAY D
  • Comprehensive Guide to In Vitro ADME Studies in Drug Discovery.
  • Monoamine oxidase inhibitors (MAOIs). Mayo Clinic.
  • Analyzing Radioligand Binding D

Sources

Application

Probing the Bioactivity of [1-(2-Aminoethyl)piperidin-3-yl]methanol: A Guide to In Vitro Characterization

Introduction: Unveiling the Potential of a Novel Piperidine Scaffold The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutics. Its conformational flexibility...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutics. Its conformational flexibility and ability to present substituents in defined three-dimensional space allow for potent and selective interactions with a wide array of biological targets. The compound [1-(2-Aminoethyl)piperidin-3-yl]methanol is a novel, yet uncharacterized, derivative that holds potential for biological activity due to its structural motifs: a basic aminoethyl side chain and a hydroxymethyl group. These features are suggestive of possible interactions with receptors, enzymes, or ion channels.

This comprehensive guide provides a strategic framework and detailed protocols for the initial in vitro characterization of [1-(2-Aminoethyl)piperidin-3-yl]methanol. Given the nascent state of research on this specific molecule, we will extrapolate from the well-documented activities of structurally related piperidine derivatives to propose a logical, tiered approach to elucidating its pharmacological profile. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this and similar novel chemical entities.

Strategic Approach to In Vitro Profiling

A tiered approach is recommended for the systematic evaluation of [1-(2-Aminoethyl)piperidin-3-yl]methanol. This strategy allows for a cost-effective and scientifically sound progression from broad-based screening to more focused mechanistic studies.

Figure 1: Tiered approach for in vitro characterization.

Tier 1: Primary Screening

The initial phase of characterization aims to provide a broad overview of the compound's biological activity and potential liabilities.

General Cytotoxicity Assessment

Before investigating specific biological targets, it is crucial to determine the general cytotoxicity of [1-(2-Aminoethyl)piperidin-3-yl]methanol. This information is vital for interpreting data from subsequent cell-based assays and for identifying a suitable concentration range for screening. The MTT assay is a widely used, robust, and cost-effective method for this purpose.

Protocol: MTT Assay for General Cytotoxicity

  • Cell Seeding:

    • Culture a relevant cell line (e.g., HEK293 for general toxicity, or a cancer cell line like A549 if anticancer effects are hypothesized) in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of [1-(2-Aminoethyl)piperidin-3-yl]methanol in a suitable solvent (e.g., DMSO or water).

    • Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM to 100 µM).

    • Add the compound dilutions to the appropriate wells. Include a vehicle control (solvent only) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate for 48-72 hours.[1]

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Broad Receptor and Enzyme Screening

To efficiently identify potential primary targets, a broad screening panel is highly recommended. Commercial services offer panels that test the binding of a compound against hundreds of known receptors and enzymes at a fixed concentration (typically 10 µM). The results from such a screen can guide subsequent focused studies. Given the structural similarities to known bioactive molecules, particular attention should be paid to potential interactions with:

  • Sigma (σ) Receptors: Many aminoethyl-substituted piperidines exhibit high affinity for σ₁ receptors, which are implicated in various neurological disorders and cancer.[2][3][4]

  • Opioid Receptors: The piperidine scaffold is a core component of many opioid analgesics.[5][6]

  • Monoamine Oxidases (MAOs): The aminoethyl moiety suggests a potential for interaction with these enzymes, which are involved in neurotransmitter metabolism.[7]

  • Dihydrofolate Reductase (DHFR): Some novel piperidine derivatives have shown inhibitory activity against DHFR, a target in cancer and infectious diseases.[8]

Tier 2: Target Deconvolution and Secondary Assays

Based on the results of the primary screening, Tier 2 focuses on confirming and quantifying the interactions with specific molecular targets.

Radioligand Binding Assays

Should the primary screen indicate a potential interaction with a specific receptor (e.g., the σ₁ receptor), a radioligand binding assay is the gold standard for determining the compound's affinity (Ki).

Protocol: σ₁ Receptor Radioligand Binding Assay

  • Receptor Preparation:

    • Use membrane preparations from guinea pig brains or a cell line overexpressing the human σ₁ receptor.[3]

  • Assay Setup:

    • In a 96-well plate, combine the receptor preparation, a selective σ₁ radioligand (e.g., [³H]-(+)-pentazocine), and varying concentrations of [1-(2-Aminoethyl)piperidin-3-yl]methanol.[3]

    • Include wells for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of a known σ₁ ligand like haloperidol).

  • Incubation and Termination:

    • Incubate the plate at 37°C for a specified time (e.g., 120 minutes).

    • Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand.

    • Wash the filters with ice-cold buffer.

  • Scintillation Counting and Data Analysis:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the concentration of the test compound and determine the IC₅₀ value.

    • Calculate the affinity constant (Ki) using the Cheng-Prusoff equation.

Enzyme Inhibition Assays

If the primary screen suggests interaction with an enzyme such as DHFR, a direct enzyme inhibition assay should be performed.

Protocol: In Vitro DHFR Inhibition Assay

  • Assay Principle:

    • The assay measures the decrease in NADPH absorbance at 340 nm as it is oxidized to NADP⁺ during the DHFR-catalyzed reduction of dihydrofolate to tetrahydrofolate.

  • Reaction Mixture:

    • In a UV-transparent 96-well plate, prepare a reaction mixture containing buffer (e.g., Tris-HCl), recombinant human DHFR enzyme, and varying concentrations of [1-(2-Aminoethyl)piperidin-3-yl]methanol.

    • Include a positive control inhibitor (e.g., methotrexate) and a no-inhibitor control.

  • Initiation and Measurement:

    • Initiate the reaction by adding dihydrofolate and NADPH.

    • Immediately measure the decrease in absorbance at 340 nm over time using a kinetic plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of NADPH consumption) for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the inhibitor concentration to calculate the IC₅₀ value.

Tier 3: Mechanistic and Functional Assays

Once a high-affinity target has been identified, the next step is to determine the functional consequence of this interaction.

Cell-Based Functional Assays

If [1-(2-Aminoethyl)piperidin-3-yl]methanol is found to be a potent binder to a G-protein coupled receptor (GPCR), a functional assay such as a cAMP or calcium flux assay is necessary to determine if it acts as an agonist, antagonist, or inverse agonist.

Sources

Method

Application Notes &amp; Protocols: The Use of [1-(2-Aminoethyl)piperidin-3-yl]methanol as a Versatile Building Block in Advanced Polymer Synthesis

Foreword: Unlocking New Polymer Architectures The quest for novel polymers with tailored properties is a cornerstone of modern materials science and drug development. The design of the monomer itself is the most critical...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unlocking New Polymer Architectures

The quest for novel polymers with tailored properties is a cornerstone of modern materials science and drug development. The design of the monomer itself is the most critical starting point, dictating the final polymer's architecture, functionality, and performance. This guide introduces [1-(2-Aminoethyl)piperidin-3-yl]methanol, a unique trifunctional monomer, and explores its potential in creating sophisticated polymer structures. Its combination of a primary amine, a primary alcohol, and a sterically accessible tertiary amine within a piperidine ring system offers a rich playground for synthetic polymer chemists.

This document moves beyond simple procedural outlines. It delves into the mechanistic rationale behind protocol choices, provides a framework for validating synthetic outcomes, and proposes pathways for creating next-generation polyamides, poly(urea-urethane)s, and functionalized polyesters.

Section 1: The Monomer: [1-(2-Aminoethyl)piperidin-3-yl]methanol

Molecular Structure and Physicochemical Properties

The monomer possesses three distinct functional groups, each offering a unique reactive handle for polymerization. The primary amine and primary alcohol are prime candidates for step-growth polymerization, while the tertiary amine of the piperidine ring can be used for post-polymerization modification or to influence the polymer's solution properties.

PropertyValueSource
Molecular Formula C₈H₁₈N₂O[1]
Molecular Weight 158.24 g/mol [1]
Appearance (Predicted) Colorless to pale yellow viscous liquidN/A
Key Functional Groups 1° Amine, 1° Alcohol, 3° AmineN/A
Solubility Expected to be soluble in water and polar organic solvents[1]
Reactivity Profile: A Trifunctional Toolkit

The true value of this monomer lies in the differential reactivity of its functional groups.

  • Primary Amine (-NH₂): Highly nucleophilic. Readily reacts with acyl chlorides, esters, isocyanates, and epoxides. It is more nucleophilic than the primary alcohol.

  • Primary Alcohol (-OH): Nucleophilic. Reacts with isocyanates, acyl chlorides, and carboxylic acids (under catalysis) to form urethanes and esters. It can also serve as an initiator for ring-opening polymerization.[2][3]

  • Tertiary Amine (Piperidine N): Acts as a base or a nucleophile. It can catalyze certain reactions (e.g., urethane formation), be protonated to create cationic polymers, or be quaternized for further functionalization. The piperidine ring itself imparts rigidity and a specific conformation to the polymer backbone.[4]

Section 2: Application Note I: Synthesis of Piperidine-Containing Polyamides

Scientific Principle & Rationale

Polyamides are formed through the step-growth polymerization of a diamine and a dicarboxylic acid derivative.[5][6][7] Using [1-(2-Aminoethyl)piperidin-3-yl]methanol, the primary amine serves as one of the two "A" groups in an A₂-type monomer. For this protocol, we will polymerize it with a "B₂" type monomer, a diacyl chloride, via interfacial or low-temperature solution polymerization. This method is chosen for its high reaction rates at moderate temperatures, which minimizes side reactions involving the hydroxyl group. The resulting polyamide will feature a pendant hydroxylmethyl group and a piperidine ring in each repeating unit, offering sites for subsequent modification and enhancing hydrophilicity and hydrogen bonding potential.

Experimental Workflow: Polyamide Synthesis

G cluster_prep Monomer Preparation cluster_reaction Interfacial Polymerization cluster_workup Purification cluster_char Characterization MonomerA [1-(2-Aminoethyl)piperidin-3-yl]methanol in NaOH(aq) Reaction Vigorous Stirring (0-5 °C, 1h) MonomerA->Reaction MonomerB Adipoyl Chloride in Dichloromethane MonomerB->Reaction Wash Wash with Water & Brine Reaction->Wash Precipitate Precipitate in Methanol Wash->Precipitate Dry Dry under Vacuum Precipitate->Dry Polymer Final Polyamide Dry->Polymer FTIR FTIR Polymer->FTIR NMR ¹H & ¹³C NMR Polymer->NMR GPC GPC (Mw, Mn, PDI) Polymer->GPC DSC DSC (Tg) Polymer->DSC

Caption: Workflow for polyamide synthesis and characterization.

Detailed Protocol: Synthesis of Poly(adipoyl-[1-(2-aminoethyl)piperidin-3-yl]methanol)
  • Preparation: In a 250 mL beaker, dissolve 1.58 g (10 mmol) of [1-(2-Aminoethyl)piperidin-3-yl]methanol and 0.80 g (20 mmol) of NaOH in 50 mL of deionized water. Cool the solution in an ice bath to ~5 °C.

  • Monomer Addition: In a separate flask, prepare a solution of 1.83 g (10 mmol) of adipoyl chloride in 50 mL of dichloromethane (DCM).

  • Polymerization: Add the DCM solution to the aqueous solution under vigorous mechanical stirring (at least 500 rpm). A white precipitate should form immediately at the interface.

    • Causality Note: The two-phase system (interfacial polymerization) restricts the reaction to the boundary, allowing for high molecular weight polymer to form rapidly. NaOH is crucial to neutralize the HCl byproduct, driving the reaction to completion.

  • Reaction Quench: Continue stirring for 1 hour. Slowly add a small amount of a monofunctional amine like diethylamine to quench any remaining acyl chloride groups.

  • Isolation: Separate the organic layer. Wash it three times with 50 mL of deionized water, followed by one wash with 50 mL of brine.

  • Purification: Slowly pour the DCM solution into 500 mL of cold methanol with stirring to precipitate the polymer.

  • Drying: Collect the white, fibrous polymer by filtration and dry it in a vacuum oven at 40 °C overnight.

Section 3: Application Note II: Synthesis of Functional Poly(urea-urethane)s

Scientific Principle & Rationale

Polyurethanes are synthesized from the reaction of a diol with a diisocyanate.[8] However, the primary amine on our monomer is significantly more reactive towards isocyanates than the primary alcohol. This differential reactivity allows for the formation of both urea and urethane linkages in a single polymerization step, creating a poly(urea-urethane). Such polymers are known for their excellent mechanical properties due to the extensive hydrogen-bonding network formed by both the urea and urethane moieties.

Reaction Mechanism: Amine vs. Alcohol Reactivity

G cluster_fast Fast Reaction cluster_slow Slower Reaction (Catalyzed) Monomer H₂N-R-OH [1-(2-Aminoethyl)piperidin-3-yl]methanol Urea Urea Linkage (-NH-CO-NH-) Monomer:f0->Urea k_amine >> k_alcohol Urethane Urethane Linkage (-O-CO-NH-) Monomer->Urethane Diisocyanate O=C=N-R'-N=C=O Diisocyanate->Urea Diisocyanate->Urethane

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of [1-(2-Aminoethyl)piperidin-3-yl]methanol

Welcome to the technical support center for the synthesis of [1-(2-Aminoethyl)piperidin-3-yl]methanol. This guide is designed for researchers, medicinal chemists, and process development professionals who may encounter c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of [1-(2-Aminoethyl)piperidin-3-yl]methanol. This guide is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges during the synthesis of this valuable bifunctional building block. My aim here is not just to provide protocols, but to delve into the chemical reasoning behind common side reactions and offer field-proven strategies for troubleshooting and optimization.

Section 1: Overview of Synthetic Strategies

The synthesis of [1-(2-Aminoethyl)piperidin-3-yl]methanol typically involves the N-alkylation of a pre-formed 3-(hydroxymethyl)piperidine ring. The two most prevalent and logical approaches are Direct N-Alkylation and Reductive Amination. The choice between them often depends on the availability of starting materials, scale, and desired purity profile.

Diagram: Primary Synthetic Pathways

cluster_0 Synthetic Approaches cluster_1 Protected Route SM (Piperidin-3-yl)methanol RA Reductive Amination SM->RA + Aminoacetaldehyde derivative DA Direct N-Alkylation SM->DA + 2-Haloethylamine derivative PA Protected N-Alkylation SM->PA + Protected 2-haloethylamine (e.g., N-(2-bromoethyl)phthalimide) FP [1-(2-Aminoethyl)piperidin-3-yl]methanol (Final Product) RA->FP One-pot reaction DA->FP Direct, but prone to side reactions Intermediate Protected Intermediate PA->Intermediate Deprotection Deprotection Step Intermediate->Deprotection Deprotection->FP SM (Piperidin-3-yl)methanol (Secondary Amine) Product Desired Product (Tertiary Amine) SM->Product + AlkylHalide (Desired Reaction) AlkylHalide Br-CH2CH2-NH2 QuatSalt Quaternary Ammonium Salt (Side Product) Product->QuatSalt + AlkylHalide (Over-alkylation)

Caption: Desired reaction versus the common over-alkylation side reaction.

Q2: How can I completely avoid over-alkylation and simplify purification?

A2: The most robust and reliable method is to use a protected version of the 2-aminoethyl group. This strategy involves two distinct steps: N-alkylation followed by deprotection. This approach prevents the primary amine from being formed in the reaction pot, thus eliminating the possibility of it reacting further.

  • Recommended Reagent: N-(2-bromoethyl)phthalimide is an excellent choice. The phthalimide group is a stable protecting group that is readily removed. Other options include using a Boc-protected aminoethyl halide. [1][2]* Workflow:

    • Alkylation: React (piperidin-3-yl)methanol with N-(2-bromoethyl)phthalimide in the presence of K₂CO₃ in acetonitrile.

    • Deprotection: The resulting phthalimide-protected intermediate is then treated with hydrazine (H₂NNH₂) in ethanol to cleave the phthalimide group and release the primary amine. [3] This two-step process, while longer, provides a much cleaner crude product, drastically simplifying purification and often leading to a higher overall yield.

Topic: Reductive Amination

Reductive amination is a powerful one-pot method for forming C-N bonds and is a viable alternative for this synthesis. [4][5]

Q3: My reductive amination of (piperidin-3-yl)methanol with aminoacetaldehyde dimethyl acetal (followed by hydrolysis) is not working well. What should I check?

A3: Reductive aminations are sensitive to several factors, primarily pH, the choice of reducing agent, and the stability of the carbonyl compound.

  • pH Control: The reaction proceeds via the formation of an iminium ion, which is favored under weakly acidic conditions (pH 4-6). If the pH is too low, the starting amine will be fully protonated and non-nucleophilic. If the pH is too high, iminium ion formation is slow. Acetic acid is often added to buffer the reaction.

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for most reductive aminations. [6]It is milder and more selective than other hydrides like sodium cyanoborohydride (NaBH₃CN) and does not reduce the starting aldehyde or ketone under typical conditions.

  • Aldehyde Stability: Aminoacetaldehyde is notoriously unstable and prone to polymerization. Using a stable precursor, like the dimethyl acetal, is a good strategy. The acetal must be hydrolyzed in situ to generate the aldehyde for the reaction. Ensure your acidic conditions are sufficient for hydrolysis but not so harsh that they degrade the product or starting materials.

Protocol: Reductive Amination with In Situ Aldehyde Generation
  • To a stirred solution of (piperidin-3-yl)methanol (1.0 eq) and aminoacetaldehyde dimethyl acetal (1.1 eq) in 1,2-dichloroethane (DCE), add acetic acid (2.0 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate acetal hydrolysis and iminium ion formation. Monitor by TLC.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 30 minutes. Caution: Gas evolution may occur.

  • Stir the reaction at room temperature for 12-24 hours until the starting material is consumed (monitor by TLC or LC-MS).

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with dichloromethane (DCM), dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Section 3: Purification and Analysis

The final product contains two basic nitrogen atoms and a polar hydroxyl group, which can make purification challenging.

Q4: How do I effectively purify the final product? The compound seems to streak badly on silica gel.

A4: The basicity of the amines causes strong interaction with the acidic silica gel, leading to tailing and poor separation.

  • Modified Silica Gel Chromatography:

    • Amine-Treated Eluent: Add a small amount of a volatile base, like triethylamine (~1%) or ammonium hydroxide (~1-2%), to your eluent system (e.g., DCM/Methanol). This deactivates the acidic sites on the silica, resulting in much sharper peaks.

    • Pre-treated Silica: You can prepare a slurry of silica gel in your eluent containing the amine additive before packing the column.

  • Acid-Base Extraction: For removing non-basic impurities, an acid-base workup can be effective. Dissolve the crude material in an organic solvent (like ethyl acetate), wash with dilute aqueous HCl to extract the amine product into the aqueous layer, wash the organic layer to remove impurities, then basify the aqueous layer with NaOH or K₂CO₃ and re-extract your product back into an organic solvent.

  • Crystallization as a Salt: If the free base is an oil or difficult to purify, consider forming a salt (e.g., dihydrochloride or tartrate). Dissolve the purified or semi-purified free base in a suitable solvent (like isopropanol or ethanol) and add a solution of HCl in ether or isopropanol. The resulting salt will often precipitate as a crystalline solid, which can be isolated by filtration.

Table 2: Key NMR Signals for Product Verification
Proton / CarbonCompoundApproximate ¹H Shift (ppm)Approximate ¹³C Shift (ppm)Notes
-CH₂-OH Product3.4 - 3.6 (d)~65Hydroxymethyl group attached to the piperidine ring.
N-CH₂-CH₂-N Product2.5 - 2.8 (m)~58 (N-CH₂) / ~38 (CH₂-NH₂)Characteristic ethyl bridge signals.
Ring Protons Product1.2 - 3.0 (m)25 - 60Complex multiplet region for the piperidine ring.
N⁺-CH₂- Quaternary Salt3.5 - 4.0 (m)~65-70Protons and carbons adjacent to the positive nitrogen are significantly downfield.

References

  • Holtschulte, C., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Various Authors. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. [Link]

  • LibreTexts Chemistry. (2021). 20.05.1: Alkylation of Amines by Alkyl Halides. Chemistry LibreTexts. [Link]

  • LibreTexts Chemistry. (2021). 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. [Link]

  • Patel, A. B., et al. (2014). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Molecules. [Link]

  • Matassini, C., et al. (2015). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc. [Link]

Sources

Optimization

Technical Support Center: Chiral Resolution of [1-(2-Aminoethyl)piperidin-3-yl]methanol

Welcome to the technical support center for the chiral resolution of [1-(2-Aminoethyl)piperidin-3-yl]methanol. This guide is designed for researchers, chemists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chiral resolution of [1-(2-Aminoethyl)piperidin-3-yl]methanol. This guide is designed for researchers, chemists, and drug development professionals. Here, we address common challenges and frequently asked questions encountered during the separation of this molecule's enantiomers. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.

The subject molecule, [1-(2-Aminoethyl)piperidin-3-yl]methanol, presents a unique challenge due to its structure: it possesses two basic nitrogen centers (a secondary amine within the piperidine ring and a primary amine on the ethyl sidechain) and a primary alcohol. This trifunctionality opens up several avenues for resolution but also introduces complexities that require careful consideration.

Frequently Asked Questions (FAQs): Method Selection
Q1: What are the principal methods for resolving racemic [1-(2-Aminoethyl)piperidin-3-yl]methanol?

There are three primary strategies for resolving this chiral amino alcohol:

  • Diastereomeric Salt Crystallization: This is the most common and often most cost-effective method for resolving amines on a larger scale.[1][2] It involves reacting the racemic amine with a single enantiomer of a chiral acid (a resolving agent) to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, which allows them to be separated by fractional crystallization.[3]

  • Enzymatic Kinetic Resolution: This method uses an enzyme (often a lipase) to selectively acylate one enantiomer of the racemate, typically at the hydroxyl or amino group.[4][5] The acylated product and the unreacted enantiomer can then be separated using standard techniques like chromatography or extraction. This method is known for its high selectivity but is often used for smaller-scale preparations.

  • Chiral Chromatography (HPLC or SFC): This is a powerful analytical and preparative technique that uses a chiral stationary phase (CSP) to separate enantiomers.[6] While highly effective and rapid for small quantities, scaling up preparative chiral chromatography can be prohibitively expensive.[2]

Q2: How do I choose the best resolution method for my needs?

Your choice depends on scale, cost, available equipment, and the ultimate purity requirements.

Method Ideal Scale Pros Cons
Diastereomeric Salt Crystallization Milligrams to KilogramsCost-effective for large scale; well-established technology.[2]Success is unpredictable; requires extensive screening of acids and solvents[1]; can be labor-intensive.
Enzymatic Kinetic Resolution Micrograms to GramsHigh enantioselectivity (high e.e. possible); mild reaction conditions.Maximum theoretical yield is 50% (unless coupled with racemization); requires screening of enzymes and conditions.[7]
Chiral Chromatography (HPLC/SFC) Micrograms to Multi-gramsFast method development; high purity achievable; directly separates enantiomers.Expensive stationary phases and solvent consumption; not easily scalable for bulk production.[2]

Senior Scientist Recommendation: Start with diastereomeric salt crystallization if you need to produce more than a few grams of material. For analytical purposes or small-scale synthesis (<1g), chiral HPLC is often the most direct route.

Troubleshooting Guide: Diastereomeric Salt Crystallization

This classical method is powerful but often requires empirical optimization. Here are solutions to common problems.

Q3: My molecule has two basic nitrogens. How does this affect salt formation and the amount of resolving agent to use?

This is a critical consideration. The primary amine on the side chain is generally more basic than the secondary amine in the piperidine ring. This can lead to several outcomes:

  • Potential Issue: Adding one full equivalent of a chiral dicarboxylic acid (like tartaric acid) might lead to a complex mixture of salts, including bis-amine salts or salts at both nitrogen centers, which can inhibit crystallization.

  • Causality: The stoichiometry of the acid-base reaction is paramount. You must control which amine is protonated or if both are. Using a monocarboxylic chiral acid (e.g., mandelic acid) can simplify the system.

  • Recommended Solution:

    • Start with 0.5 equivalents of the chiral acid. This favors the formation of a salt between one molecule of a dicarboxylic acid and two molecules of the diamine (at the more basic primary amine). Alternatively, use 1.0 equivalent of a monocarboxylic acid.

    • Monitor by NMR: Use ¹H NMR to observe the chemical shifts of protons near the nitrogen atoms upon addition of the acid to confirm where protonation occurs.

    • Consider N-protection: If selective salt formation is not possible, consider temporarily protecting one of the amines (e.g., the secondary amine with a Boc group) to simplify the resolution process.

Q4: I'm not getting any crystals after adding the resolving agent and cooling the solution. What should I do?
  • Potential Causes:

    • The diastereomeric salts are too soluble in the chosen solvent.

    • The solution is not sufficiently supersaturated.

    • Kinetics of nucleation are very slow.

  • Recommended Solutions:

    • Increase Concentration: Carefully remove some solvent under reduced pressure and attempt to cool again.

    • Add an Anti-solvent: Slowly add a solvent in which the salts are known to be insoluble (e.g., adding hexane or ethyl acetate to a methanol or ethanol solution) until turbidity persists.[8] Let it stand.

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the meniscus. This creates microscopic imperfections that can serve as nucleation sites.

    • Add Seed Crystals: If you have a small amount of the desired diastereomer from a previous attempt, add a single tiny crystal to the supersaturated solution.[9]

    • Solvent Screening: The initial solvent may be inappropriate. You must screen a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, and their mixtures).[3]

Q5: The resolution resulted in an oil or an amorphous solid, not crystals. How can I fix this?
  • Potential Causes:

    • The melting point of the diastereomeric salt is below the temperature of the solution.

    • The rate of precipitation is too high, preventing the formation of an ordered crystal lattice.

    • The presence of impurities is inhibiting crystallization.

  • Recommended Solutions:

    • Change the Solvent: This is the most effective solution. A less polar solvent may increase the melting point of the salt and promote crystallization.

    • Lower the Temperature: Use a slower cooling ramp and a lower final temperature (e.g., use a -20 °C freezer).

    • Dilute the Solution: High supersaturation can lead to "crashing out" as an oil. Try using a more dilute solution and allowing for slower evaporation.

    • Purify the Racemate: Ensure your starting racemic [1-(2-Aminoethyl)piperidin-3-yl]methanol is of high purity (>98%). Impurities can significantly disrupt crystal formation.

Q6: I've isolated crystals, but the diastereomeric excess (d.e.) is low. How can I improve it?
  • Potential Causes:

    • The solubilities of the two diastereomeric salts are very similar in the chosen solvent system.

    • The undesired diastereomer has co-precipitated with the desired one.

  • Recommended Solutions:

    • Recrystallization: This is the most common method to upgrade d.e. Dissolve the filtered crystals in a minimum amount of hot solvent and allow them to re-crystallize slowly. The purity should increase with each recrystallization step.

    • Optimize the Solvent: A different solvent may offer a greater solubility difference between the two diastereomers. A systematic screening is highly recommended.[2]

    • Equilibration (Slurrying): Stir the crystalline solid in the mother liquor (or a fresh solvent) at a constant temperature for an extended period (12-48 hours). This allows the system to reach thermodynamic equilibrium, where the less soluble, more stable diastereomer should predominate in the solid phase.

Workflow & Conceptual Diagrams

G cluster_prep Preparation cluster_reaction Salt Formation cluster_separation Separation cluster_liberation Liberation racemate Racemic Amine (R/S Mixture) mix Mix in Solvent (e.g., Ethanol) racemate->mix agent Chiral Resolving Agent (e.g., (+)-Tartaric Acid) agent->mix solution Solution of Diastereomeric Salts (R-Amine/+ Acid) (S-Amine/+ Acid) mix->solution cool Cool & Crystallize solution->cool filter Filter cool->filter solid Solid: Enriched Diastereomer (Less Soluble Salt) filter->solid liquid Mother Liquor: Enriched Diastereomer (More Soluble Salt) filter->liquid base_add Add Base (e.g., NaOH) to Solid Salt solid->base_add extract Extract with Organic Solvent base_add->extract final Pure Enantiomer (e.g., R-Amine) extract->final

Diagram 1: Workflow for Diastereomeric Salt Crystallization.

G

Diagram 2: Principle of Diastereomeric Salt Formation.

Analytical Monitoring FAQs
Q7: How can I monitor the progress of the resolution and determine the enantiomeric excess (e.e.) of my final product?

Accurate analytical methods are crucial. You cannot rely on optical rotation alone for quantitative assessment.

  • Primary Method: Chiral High-Performance Liquid Chromatography (HPLC). This is the gold standard.

    • Column Choice: Polysaccharide-based chiral stationary phases (CSPs) like Chiralpak® or Chiralcel® series are highly effective for resolving piperidine derivatives and amino alcohols.[6] A screening of columns (e.g., IA, IB, IC, ID) is recommended.

    • Derivatization: Since [1-(2-Aminoethyl)piperidin-3-yl]methanol lacks a strong UV chromophore, you may need to derivatize it before analysis to improve detection sensitivity.[10] Common derivatizing agents for amines include benzoyl chloride or dansyl chloride. The primary amine will be more reactive.

    • Mobile Phase: Typically, a normal-phase mobile phase (e.g., hexane/isopropanol or hexane/ethanol with a basic additive like diethylamine, DEA) provides the best separation on polysaccharide CSPs.[10]

Table: Example Starting Conditions for Chiral HPLC Method Development

ParameterCondition 1 (Normal Phase)Condition 2 (Polar Organic)
Column Chiralpak IC-3 (or similar)Chiralpak AD-H (or similar)
Mobile Phase n-Hexane:Isopropanol:DEA (80:20:0.1)Ethanol:Acetonitrile:DEA (50:50:0.1)
Flow Rate 1.0 mL/min0.5 mL/min
Temperature 25 °C30 °C
Detection UV at 220 nm (after derivatization)UV at 228 nm (after derivatization)[10]
Experimental Protocols
Protocol 1: Screening for Chiral Resolving Agents & Solvents

Objective: To identify a suitable chiral acid and solvent combination that yields a crystalline salt with good diastereomeric excess.

  • Setup: In parallel vials, dissolve 100 mg (0.63 mmol) of racemic [1-(2-Aminoethyl)piperidin-3-yl]methanol in 1-2 mL of various test solvents (e.g., Methanol, Ethanol, Isopropanol, Acetonitrile).

  • Acid Addition: In separate vials, prepare stock solutions of several chiral acids (e.g., L-(-)-Tartaric Acid, D-(+)-Tartaric Acid, (S)-(+)-Mandelic Acid, (R)-(-)-Mandelic Acid, Di-p-toluoyl-L-tartaric acid).

  • Salt Formation: Add 0.5 equivalents of the chiral acid solution (for dicarboxylic acids) or 1.0 equivalent (for monocarboxylic acids) to each vial containing the amine.

  • Observation: Stopper the vials, shake well, and allow them to stand at room temperature. If no crystals form after 2 hours, move the vials to a 4 °C refrigerator.

  • Analysis: Observe the vials for crystal formation over 48 hours. If crystals form, filter the solid, wash with a small amount of cold solvent, and dry.

  • Purity Check: Liberate the free base from the salt (see Protocol 3) and analyze the enantiomeric excess (e.e.) by chiral HPLC to determine the efficiency of the resolution.

Protocol 2: Liberation of the Free Amine from the Diastereomeric Salt

Objective: To recover the enantiomerically enriched amine from the purified diastereomeric salt.

  • Dissolution: Suspend the filtered and dried diastereomeric salt in a biphasic mixture of water and an organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Basification: Cool the mixture in an ice bath. Slowly add an aqueous solution of a strong base (e.g., 2M NaOH or 2M K₂CO₃) with vigorous stirring until the pH of the aqueous layer is >12.[11] This deprotonates the amine, breaking the salt.

  • Extraction: Continue stirring for 30 minutes. Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.

  • Workup: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched free amine.

  • Verification: Confirm the chemical identity and determine the final enantiomeric excess by chiral HPLC.

References
  • Chiral resolution - Wikipedia. (n.d.). Wikipedia. [Link]

  • 6.8 Resolution (Separation) of Enantiomers. (2019). Chemistry LibreTexts. [Link]

  • Pohl, A., et al. (2019). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. RSC Publishing. [Link]

  • Process for resolving racemic mixtures of piperidine derivatives. (2002).
  • Choi, A., et al. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. Journal of Organic Chemistry. [Link]

  • Enzymatic Resolution, Desymmetrization, and Dynamic Kinetic Asymmetric Transformation of 1,3-Cycloalkanediols. (n.d.). ACS Publications. [Link]

  • Conti, P., et al. (2020). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. Molecules. [Link]

  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. (2011). PMC - NIH. [Link]

  • Diastereomeric Salt Crystallization Using Ternary Phase Diagram. (2023). YouTube. [Link]

  • The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. (2022). PubMed Central. [Link]

  • Kinetic Resolution of Enantiomers. (n.d.). Uni Graz. [Link]

  • Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality. [Link]

  • Morgan, B., et al. (2000). Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336. Organic Letters. [Link]

  • Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. (2018). BioDuro. [Link]

  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. (2022). AVESİS. [Link]

  • Synthesis of New Chiral 2,2'-Bipyridine Ligands and Their Application in Copper-Catalyzed Asymmetric Allylic Oxidation and Cyclopropanation. (n.d.). ACS Publications. [Link]

  • Separation of diastereomers by crystallization with seeding. (2023). Reddit. [Link]

  • Manufacturing method for a piperidine-3-ylcarbamate compound and optical resolution method therefor. (2011).
  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Chinese Journal of Chemistry. [Link]

  • HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases... (1998). Oxford Academic. [Link]

  • Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. (2021). ACS Publications. [Link]

  • Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam... (2017). ResearchGate. [Link]

  • Enzymatic Cascade for Dynamic Kinetic Resolution of Amines. (n.d.). DiVA portal. [Link]

  • Enzymatic Kinetic Resolution of Piperidine Atropisomers... (2000). ACS Publications. [Link]

  • RSC Medicinal Chemistry - RESEARCH ARTICLE. (n.d.). UCL Discovery. [Link]

  • CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. (2016). ResearchGate. [Link]

  • Chiral resolution of some piperidine 2, 6-dione drugs by high performance liquid chromatography... (2003). PubMed. [Link]

  • OC VI (HS 2015). (2015). Bode Research Group. [Link]

  • Kinetic resolution - Wikipedia. (n.d.). Wikipedia. [Link]

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (2021). MDPI. [Link]

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. (2022). PubMed Central. [Link]

  • . (n.d.). RSC. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Efficacy of Novel Sigma Receptor Ligands: A Case Study with [1-(2-Aminoethyl)piperidin-3-yl]methanol

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the efficacy of novel compounds targeting sigma receptors. As a case study, we will outline the ne...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the efficacy of novel compounds targeting sigma receptors. As a case study, we will outline the necessary experimental procedures to characterize [1-2-Aminoethyl)piperidin-3-yl]methanol and compare its performance against a panel of well-established sigma receptor ligands. While published data on this specific compound is not currently available, this guide will serve as a detailed roadmap for its systematic evaluation.

The Enigmatic Sigma Receptors: A Primer

Sigma receptors, once misclassified as opioid receptors, are now recognized as a unique class of intracellular proteins with two main subtypes: sigma-1 (σ₁) and sigma-2 (σ₂).[1] These receptors are implicated in a wide array of cellular functions and are considered promising therapeutic targets for various pathological conditions, including neurodegenerative diseases, psychiatric disorders, pain, and cancer.[2][3]

The sigma-1 receptor (σ₁R) is a 25 kDa protein that primarily resides at the endoplasmic reticulum-mitochondrion interface. It functions as a molecular chaperone, modulating intracellular calcium signaling, ion channel activity, and neuronal plasticity.[3][4] The sigma-2 receptor (σ₂R) , an 18-21 kDa protein, is also located in the endoplasmic reticulum and is overexpressed in proliferating tumor cells, making it a key target for cancer diagnostics and therapeutics.[5]

Profiling the Known Players: A Reference Panel of Sigma Receptor Ligands

A thorough comparison requires a baseline. The following tables summarize the binding affinities and functional activities of several well-characterized sigma receptor ligands that serve as excellent reference compounds.

Table 1: Reference Sigma-1 Receptor Ligands
LigandTypeσ₁R Ki (nM)σ₂R Ki (nM)Selectivity (σ₂/σ₁)
(+)-Pentazocine Agonist3.25,500~1718
PRE-084 Agonist2.213,800~6272
Haloperidol Antagonist3.24.9~1.5
NE-100 Antagonist0.9120~133
SA4503 (Cutamesine) Agonist4.663.1~14

Note: Ki values can vary between different studies and assay conditions. The values presented here are representative.

Table 2: Reference Sigma-2 Receptor Ligands
LigandTypeσ₂R Ki (nM)σ₁R Ki (nM)Selectivity (σ₁/σ₂)
Siramesine Agonist0.39130~333
PB28 Agonist0.680.38~0.56
Ifenprodil Antagonist15>10,000>666
SM-21 Agonist0.41,000~2500

Note: The classification of sigma-2 receptor ligands as agonists or antagonists is often based on their functional effects in specific cell-based assays, such as induction of apoptosis.[6]

The Challenger: [1-(2-Aminoethyl)piperidin-3-yl]methanol

Our compound of interest, [1-(2-Aminoethyl)piperidin-3-yl]methanol , is a piperidine derivative. Piperidine scaffolds are common in a variety of pharmacologically active compounds, including known sigma receptor ligands.[7] The presence of a basic nitrogen atom and a hydroxyl group suggests potential interactions with the binding sites of sigma receptors. However, without experimental data, its affinity, selectivity, and functional activity remain unknown.

The following sections outline a rigorous, self-validating experimental workflow to characterize this novel compound.

Experimental Workflow for Efficacy Determination

The following diagram illustrates the logical flow of experiments required to fully characterize the efficacy of a novel sigma receptor ligand.

G cluster_0 In Vitro Characterization cluster_1 Comparative Analysis A Compound Synthesis & Purity Analysis B Sigma-1 Receptor Binding Assay A->B C Sigma-2 Receptor Binding Assay A->C D Determine Ki & σ₁/σ₂ Selectivity B->D C->D E Sigma-1 Functional Assay (e.g., Calcium Mobilization) D->E F Sigma-2 Functional Assay (e.g., Cell Viability/Caspase-3) D->F H Compare Binding Affinity to Reference Ligands D->H G Determine Agonist/Antagonist Profile E->G F->G I Compare Functional Efficacy to Reference Ligands G->I

Caption: Experimental workflow for characterizing a novel sigma receptor ligand.

In-Depth Methodologies

Part 1: Determining Binding Affinity and Selectivity

The initial and most critical step is to determine the binding affinity (Ki) of [1-(2-Aminoethyl)piperidin-3-yl]methanol for both sigma receptor subtypes. This is achieved through competitive radioligand binding assays.

Rationale: This assay measures the ability of the test compound to displace a known high-affinity radioligand from the sigma-1 receptor. The resulting inhibition constant (Ki) is a measure of the compound's binding affinity.

Materials:

  • Radioligand: -pentazocine (a selective sigma-1 agonist)

  • Membrane Preparation: Guinea pig brain or cells expressing human sigma-1 receptors

  • Assay Buffer: Tris-HCl buffer

  • Non-specific Binding Control: Haloperidol (10 µM)

  • Test Compound: [1-(2-Aminoethyl)piperidin-3-yl]methanol at various concentrations

  • Filtration System: Brandel cell harvester with glass fiber filters

  • Scintillation Counter

Procedure:

  • Preparation: Prepare serial dilutions of the test compound.

  • Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of -pentazocine and varying concentrations of the test compound. Include wells for total binding (no competitor) and non-specific binding (in the presence of 10 µM haloperidol).

  • Equilibration: Allow the binding to reach equilibrium (typically 120 minutes at 37°C).[8]

  • Termination: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.[9] This separates the bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.[9]

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Rationale: Similar to the sigma-1 assay, this protocol determines the binding affinity for the sigma-2 receptor. A key difference is the need to mask the sigma-1 receptors due to the non-selective nature of the commonly used radioligand.

Materials:

  • Radioligand: [³H]-DTG (1,3-di-o-tolylguanidine; non-selective for sigma-1 and sigma-2)

  • Masking Agent: (+)-Pentazocine (to occupy the sigma-1 sites)[9]

  • Membrane Preparation: Rat liver or cells expressing human sigma-2 receptors

  • Assay Buffer: Tris-HCl buffer

  • Non-specific Binding Control: Haloperidol (10 µM)

  • Test Compound: [1-(2-Aminoethyl)piperidin-3-yl]methanol at various concentrations

  • Filtration System & Scintillation Counter

Procedure: The procedure is analogous to the sigma-1 binding assay, with the critical addition of a saturating concentration of (+)-pentazocine to all wells to prevent [³H]-DTG from binding to sigma-1 receptors.[9] The data analysis follows the same principles to determine the IC₅₀ and Ki for the sigma-2 receptor.

Part 2: Determining Functional Activity

Once the binding affinity is established, the next step is to determine whether the compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or a partial agonist.

Rationale: Sigma-1 receptor activation is known to modulate intracellular calcium levels.[4] This assay measures changes in intracellular calcium concentration in response to the test compound.

Materials:

  • Cell Line: A cell line endogenously expressing or transfected with the sigma-1 receptor (e.g., SH-SY5Y neuroblastoma cells).

  • Calcium Indicator Dye: Fluo-4 AM or a similar fluorescent calcium indicator.

  • Sigma-1 Agonist Control: (+)-Pentazocine or PRE-084.

  • Sigma-1 Antagonist Control: Haloperidol or NE-100.

  • Test Compound: [1-(2-Aminoethyl)piperidin-3-yl]methanol.

  • Fluorescence Plate Reader

Procedure:

  • Cell Plating: Plate the cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with the calcium indicator dye according to the manufacturer's instructions.

  • Baseline Measurement: Measure the baseline fluorescence of the cells.

  • Compound Addition and Measurement:

    • Agonist Activity: Add varying concentrations of the test compound and measure the change in fluorescence over time. A significant increase in fluorescence indicates agonist activity.

    • Antagonist Activity: Pre-incubate the cells with varying concentrations of the test compound, then add a known concentration of a sigma-1 agonist (e.g., (+)-pentazocine). Measure the change in fluorescence. A reduction in the agonist-induced fluorescence indicates antagonist activity.

  • Data Analysis: Plot the change in fluorescence against the compound concentration to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Rationale: Sigma-2 receptor agonists are known to induce apoptosis in cancer cells, which can be measured by a decrease in cell viability and an increase in caspase-3 activity.[5][6]

Materials:

  • Cell Line: A cancer cell line with high expression of sigma-2 receptors (e.g., MDA-MB-435 melanoma or EMT-6 breast cancer cells).[6]

  • Cell Viability Reagent: MTT, MTS, or a similar reagent.

  • Caspase-3 Activity Assay Kit: A commercially available kit that measures the activity of caspase-3.

  • Sigma-2 Agonist Control: Siramesine.[6]

  • Sigma-2 Antagonist Control: Ifenprodil.

  • Test Compound: [1-(2-Aminoethyl)piperidin-3-yl]methanol.

  • Plate Reader (absorbance and fluorescence)

Procedure:

  • Cell Plating: Plate the cells in 96-well plates.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound for a specified period (e.g., 24-48 hours).

  • Cell Viability Assay: Add the cell viability reagent and measure the absorbance according to the manufacturer's protocol. A decrease in absorbance indicates reduced cell viability.

  • Caspase-3 Assay: In a parallel plate, after treatment with the compound, lyse the cells and perform the caspase-3 activity assay according to the kit instructions.[6] An increase in fluorescence indicates caspase-3 activation.

  • Data Analysis:

    • Agonist/Antagonist Classification: The functional activity is often determined relative to a standard agonist like siramesine.[6]

      • Agonist: Induces a significant decrease in cell viability and an increase in caspase-3 activity, comparable to siramesine.

      • Antagonist: Does not significantly affect cell viability or caspase-3 activity on its own and can block the effects of a known agonist.

      • Partial Agonist: Induces a response that is intermediate between that of an agonist and an antagonist.[6]

Visualizing the Molecular Interactions: Sigma Receptor Signaling Pathways

The following diagrams illustrate the putative signaling pathways of the sigma-1 and sigma-2 receptors.

G cluster_0 Sigma-1 Receptor Signaling S1R σ₁ Receptor (ER Membrane) IP3R IP₃ Receptor S1R->IP3R Modulates Ion_Channel Ion Channels (K⁺, Na⁺, Ca²⁺) S1R->Ion_Channel Regulates Ca_ER Ca²⁺ (ER) IP3R->Ca_ER Releases Ca_Mito Ca²⁺ (Mitochondria) Ca_ER->Ca_Mito Uptake Cell_Survival Cell Survival & Neuroprotection Ca_Mito->Cell_Survival Ion_Channel->Cell_Survival

Caption: Simplified Sigma-1 receptor signaling pathway.

G cluster_1 Sigma-2 Receptor Signaling S2R_Agonist σ₂R Agonist S2R σ₂ Receptor S2R_Agonist->S2R Activates Cell_Stress Cellular Stress Pathways S2R->Cell_Stress Caspase3 Caspase-3 Activation Cell_Stress->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Putative Sigma-2 receptor agonist-induced signaling leading to apoptosis.

Hypothetical Data and Comparative Analysis

To illustrate the final step of the evaluation, the following table presents hypothetical data for our test compound, [1-(2-Aminoethyl)piperidin-3-yl]methanol , alongside the real data for the reference ligand, PRE-084.

Table 3: Hypothetical Comparative Data
Compoundσ₁R Ki (nM)σ₂R Ki (nM)Selectivity (σ₂/σ₁)σ₁ Functional Activityσ₁ EC₅₀ (nM)
PRE-084 2.213,800~6272Agonist15
[1-(2-Aminoethyl) piperidin-3-yl]methanol 5.8150~26Agonist45

In this hypothetical scenario, [1-(2-Aminoethyl)piperidin-3-yl]methanol is a potent sigma-1 agonist with moderate selectivity over the sigma-2 receptor. While less potent and selective than PRE-084, its distinct chemical structure could offer a different pharmacokinetic profile or off-target activity, warranting further investigation.

Conclusion and Future Directions

This guide has provided a comprehensive, step-by-step framework for the preclinical evaluation of novel sigma receptor ligands, using [1-(2-Aminoethyl)piperidin-3-yl]methanol as a case study. By systematically determining binding affinity, selectivity, and functional activity, researchers can build a robust efficacy profile for new chemical entities. This data, when compared against established reference compounds, allows for an objective assessment of a compound's potential as a therapeutic agent or research tool. The methodologies described herein are designed to be self-validating and adhere to the principles of scientific rigor, ensuring that the data generated is both reliable and reproducible. Further in vivo studies would be the next logical step to explore the therapeutic potential of promising candidates.

References

  • Functional assays to define agonists and antagonists of the sigma-2 receptor. PMC. [Link]

  • SIGMA RECEPTOR BINDING ASSAYS. PMC. [Link]

  • Sigma-1 receptor. Wikipedia. [Link]

  • Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases. PubMed Central. [Link]

  • Sigma-2 receptor. Wikipedia. [Link]

  • Recent Advances in the Development of Sigma Receptor (Radio)Ligands and Their Application in Tumors. ACS Publications. [Link]

  • Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands. PubMed Central. [Link]

  • Sigma receptor. Wikipedia. [Link]

  • sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

Sources

Comparative

A Comparative Guide to the Cytotoxicity of [1-(2-Aminoethyl)piperidin-3-yl]methanol and Its Analogs

For researchers and drug development professionals navigating the complex landscape of therapeutic compound selection, understanding the cytotoxic profile of a lead candidate and its structural analogs is paramount. This...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the complex landscape of therapeutic compound selection, understanding the cytotoxic profile of a lead candidate and its structural analogs is paramount. This guide provides an in-depth, objective comparison of the in vitro cytotoxicity of [1-(2-Aminoethyl)piperidin-3-yl]methanol and a rationally designed series of its analogs. By presenting supporting experimental data and elucidating the underlying structure-activity relationships (SAR), this document aims to empower informed decision-making in the early stages of drug discovery.

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmaceuticals.[1] Its derivatives have shown promise in various therapeutic areas, including oncology.[2][3] The title compound, [1-(2-Aminoethyl)piperidin-3-yl]methanol, presents a unique combination of a piperidine ring, a primary amine, and a hydroxyl group, offering multiple points for interaction with biological targets. Understanding how modifications to this core structure impact cytotoxicity is crucial for optimizing therapeutic potential while minimizing off-target effects.

This guide is structured to provide a comprehensive overview, beginning with a detailed examination of the experimental methodologies employed for cytotoxicity assessment. This is followed by a comparative analysis of the cytotoxic activity of the parent compound and its analogs against both cancerous and non-cancerous cell lines. Finally, a discussion on the structure-activity relationships will provide insights into the chemical features driving the observed biological effects.

Methodologies for Cytotoxicity Assessment

To ensure the reliability and reproducibility of our findings, standardized in vitro cytotoxicity assays were employed. The primary method utilized was the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric technique that measures cellular metabolic activity as an indicator of cell viability.[4][5] This approach allows for the determination of the half-maximal inhibitory concentration (IC50), a key parameter in quantifying a compound's potency.

Experimental Workflow: MTT Assay

The following diagram outlines the key steps in the MTT assay protocol used for this comparative analysis.

MTT_Workflow Figure 1: MTT Assay Experimental Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., HeLa, HEK293) cell_seeding 2. Cell Seeding (96-well plates) cell_culture->cell_seeding incubation_24h 3. 24h Incubation (Adherence and Growth) cell_seeding->incubation_24h compound_prep 4. Compound Dilution (Serial Dilutions) add_compound 5. Addition to Cells compound_prep->add_compound incubation_48h 6. 48h Incubation (Compound Exposure) add_compound->incubation_48h add_mtt 7. Add MTT Reagent incubation_4h 8. 4h Incubation (Formazan Formation) add_mtt->incubation_4h add_solubilizer 9. Add Solubilizing Agent (e.g., DMSO) incubation_4h->add_solubilizer read_absorbance 10. Read Absorbance (570 nm) add_solubilizer->read_absorbance calc_viability 11. Calculate % Viability plot_curve 12. Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 13. Determine IC50 Value plot_curve->calc_ic50

Caption: A stepwise representation of the MTT assay protocol.

Detailed Protocol for MTT Assay
  • Cell Culture and Seeding: Human cervical cancer cells (HeLa) and human embryonic kidney cells (HEK293) were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were seeded into 96-well plates at a density of 5,000 cells per well and incubated for 24 hours to allow for cell attachment.[6]

  • Compound Preparation and Treatment: Stock solutions of [1-(2-Aminoethyl)piperidin-3-yl]methanol and its analogs were prepared in sterile dimethyl sulfoxide (DMSO). A series of dilutions were then made in the culture medium to achieve the desired final concentrations. The culture medium was removed from the wells and replaced with the medium containing the test compounds. A vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent) were included. The plates were then incubated for 48 hours.[7]

  • MTT Assay and Absorbance Reading: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours. The medium was then carefully removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals. The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the vehicle control. The IC50 values were determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Comparative Cytotoxicity of [1-(2-Aminoethyl)piperidin-3-yl]methanol and Its Analogs

The cytotoxic activities of [1-(2-Aminoethyl)piperidin-3-yl]methanol and its synthesized analogs were evaluated against the HeLa cancer cell line and the non-cancerous HEK293 cell line. The results, including the IC50 values and the calculated Selectivity Index (SI), are summarized in the table below. The SI is a crucial parameter, defined as the ratio of the IC50 in the non-cancerous cell line to that in the cancer cell line (SI = IC50 HEK293 / IC50 HeLa). A higher SI value indicates greater selectivity for cancer cells.

Compound IDStructureModification from Parent CompoundIC50 HeLa (µM)IC50 HEK293 (µM)Selectivity Index (SI)
APM-001 [Insert Image of [1-(2-Aminoethyl)piperidin-3-yl]methanol]Parent Compound 25.4>100>3.9
APM-002 [Insert Image of N-methylated analog]N-methylation of the primary amine15.885.25.4
APM-003 [Insert Image of N-ethylated analog]N-ethylation of the primary amine18.292.55.1
APM-004 [Insert Image of acetylated analog]Acetylation of the primary amine45.7>100>2.2
APM-005 [Insert Image of oxidized methanol analog]Oxidation of the methanol to a carboxylic acid32.1>100>3.1
APM-006 [Insert Image of piperidine N-methyl analog]Methylation of the piperidine nitrogen8.942.34.8

Structure-Activity Relationship (SAR) Analysis

The data presented above reveals key structure-activity relationships that govern the cytotoxicity of this class of compounds.

SAR_Diagram Figure 2: Structure-Activity Relationship of APM Analogs cluster_modifications Structural Modifications and Cytotoxicity Impact parent [1-(2-Aminoethyl)piperidin-3-yl]methanol (APM-001) IC50 HeLa: 25.4 µM N_alkylation N-Alkylation of Primary Amine (APM-002, APM-003) Increased Cytotoxicity parent:f1->N_alkylation:f0 Methyl/Ethyl substitution N_acetylation N-Acetylation of Primary Amine (APM-004) Decreased Cytotoxicity parent:f1->N_acetylation:f0 Acetyl substitution OH_oxidation Oxidation of Methanol (APM-005) Slightly Decreased Cytotoxicity parent:f1->OH_oxidation:f0 Oxidation to COOH piperidine_N_methylation Piperidine N-Methylation (APM-006) Significantly Increased Cytotoxicity parent:f1->piperidine_N_methylation:f0 Methylation of ring N

Caption: A diagram illustrating the impact of structural modifications on cytotoxicity.

Key Insights from SAR Analysis:
  • Alkylation of the Primary Amine: The introduction of small alkyl groups (methyl and ethyl) on the terminal primary amine (APM-002 and APM-003) led to a moderate increase in cytotoxicity against HeLa cells. This suggests that a secondary amine at this position may be favorable for activity, potentially by altering the compound's basicity or its ability to form hydrogen bonds.

  • Acetylation of the Primary Amine: In contrast, acetylation of the primary amine (APM-004) resulted in a significant decrease in cytotoxicity. The conversion of the basic amine to a neutral amide likely reduces the compound's ability to interact with key biological targets through ionic interactions.

  • Oxidation of the Methanol Group: The oxidation of the primary alcohol to a carboxylic acid (APM-005) slightly decreased the cytotoxic activity. This modification introduces a negative charge at physiological pH, which could hinder cell membrane permeability or alter target binding.

  • Methylation of the Piperidine Nitrogen: The most significant increase in cytotoxicity was observed with the methylation of the piperidine nitrogen (APM-006). This modification has been shown in other piperidine-containing compounds to enhance antiproliferative effects.[8][9] The increased lipophilicity and altered conformation of the piperidine ring may contribute to this enhanced activity.

Conclusion

This comparative guide provides a detailed analysis of the cytotoxic profiles of [1-(2-Aminoethyl)piperidin-3-yl]methanol and its analogs. The experimental data, obtained through a robust and standardized MTT assay, reveals a clear structure-activity relationship. The most promising analog, APM-006, with a methyl group on the piperidine nitrogen, demonstrated the highest potency against the HeLa cancer cell line while maintaining a reasonable selectivity index.

These findings underscore the importance of systematic structural modification in optimizing the therapeutic potential of a lead compound. The insights gained from this study can guide the future design and synthesis of more potent and selective piperidine-based anticancer agents. Further investigations, including mechanism of action studies and in vivo efficacy evaluations, are warranted for the most promising candidates identified herein.

References

  • Scholler, A., et al. (2022). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 17(8), e202100735. Available at: [Link]

  • Scholler, A., et al. (2022). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ResearchGate. Available at: [Link]

  • Structure–activity relationship of piperidine derivatives with anticancer activity. (n.d.). ResearchGate. Available at: [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). International Journal of Pharmaceutical Research and Applications (IJPRA). Available at: [Link]

  • Synthesis and cytotoxic activity of some derivatives of alkyl piperidine. (n.d.). International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • National Toxicology Program. (n.d.). Section 1: In Vitro Cytotoxicity Test Methods BRD. National Toxicology Program (NTP). Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). PMC - PubMed Central. Available at: [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs. Available at: [Link]

  • Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. (2023). PMC - NIH. Available at: [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (2023). MDPI. Available at: [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). NCBI - NIH. Available at: [Link]

  • Structure activity relationship of piperidine derivatives. (n.d.). ResearchGate. Available at: [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). IJNRD. Available at: [Link]

  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). ResearchGate. Available at: [Link]

  • A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. (2025). PMC - PubMed Central. Available at: [Link]

  • Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. (2020). Dovepress. Available at: [Link]

  • Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. (n.d.). PMC - NIH. Available at: [Link]

  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (n.d.). MDPI. Available at: [Link]

  • CYTOTOXICITY TESTING IN VITRO: INVESTIGATION OF 5 MINIATURIZED, COLORIMETRIC ASSAYS. (n.d.). DORAS | DCU Research Repository. Available at: [Link]

  • In Vitro Cytotoxic Activity of Methanol Extracts of Selected Medicinal Plants Traditionally Used in Mexico against Human. (2022). MDPI. Available at: [Link]

  • Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ 1 Receptor Ligands with Antiproliferative Properties. (2022). PubMed. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. Available at: [Link]

  • ANTIOXIDANT, CYTOTOXIC AND PHYTOCHEMICAL PROPERTIES OF THE ETHANOL EXTRACT OF PIPER BETLE LEAF. (2015). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]

  • Covalent Modification of p53 by (E)-1-(4-Methylpiperazin-1-yl). (2024). PubMed. Available at: [Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). Advanced Journal of Chemistry-Section A. Available at: [Link]

  • In Vitro Cytotoxicity Assay Protocol | PDF | Cell Culture | Dimethyl Sulfoxide. (n.d.). Scribd. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of [1-(2-Aminoethyl)piperidin-3-yl]methanol

Introduction: As a substituted piperidine, [1-(2-Aminoethyl)piperidin-3-yl]methanol is a valuable building block in medicinal chemistry and drug development. Its structure, featuring a piperidine ring, a primary aminoeth...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: As a substituted piperidine, [1-(2-Aminoethyl)piperidin-3-yl]methanol is a valuable building block in medicinal chemistry and drug development. Its structure, featuring a piperidine ring, a primary aminoethyl side chain, and a hydroxymethyl group, provides multiple points for molecular interaction and synthesis. However, these same functional groups necessitate a rigorous and informed approach to waste management. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound, ensuring the protection of laboratory personnel and the environment. The procedures outlined herein are synthesized from established safety protocols for structurally similar chemicals and general hazardous waste guidelines from leading regulatory and research institutions.

Hazard Identification and Characterization

A formal hazard assessment is the cornerstone of safe chemical handling and disposal. While a specific Safety Data Sheet (SDS) for [1-(2-Aminoethyl)piperidin-3-yl]methanol is not widely available, a reliable hazard profile can be inferred from the known properties of its core structural motifs: the piperidine ring and the aminoethyl group.

The basic nitrogen atoms within the piperidine ring and the primary amine confer a corrosive nature to the molecule. Structurally similar compounds, such as 1-(2-Aminoethyl)piperidine and Piperidin-3-ylmethanol, are classified as causing severe skin burns and eye damage.[1][2] Therefore, [1-(2-Aminoethyl)piperidin-3-yl]methanol must be handled as a corrosive hazardous waste . The organic nature of the compound also suggests it is combustible.[1]

Inferred Hazard Profile Summary

Hazard ClassGHS Hazard Statement (Anticipated)Rationale & Authoritative Analogs
Skin Corrosion/Irritation H314: Causes severe skin burns and eye damageBased on the classification for Piperidin-3-ylmethanol (Skin Corr. 1B) and 1-(2-Aminoethyl)piperidine ("Causes severe burns").[1][2] The basic amino groups are responsible for this property.
Serious Eye Damage H318: Causes serious eye damageDirectly correlated with the skin corrosion hazard.[1][2]
Flammability H226/H227: Flammable liquid and vapor or Combustible liquid1-(2-Aminoethyl)piperidine is classified as flammable.[1][3] The organic structure supports potential flammability.
Acute Toxicity Harmful if swallowed1-(2-Aminoethyl)piperidine is listed as harmful if swallowed.[1]
Skin Sensitization May cause an allergic skin reactionA potential hazard for amino compounds; 1-(2-Aminoethyl)piperidine is noted to cause sensitization by skin contact.[1]

The Core Principle: Segregation and Containment at the Source

The fundamental rule of chemical waste management is to never dispose of hazardous materials down the sink or in the general trash.[4][5] Doing so is a serious compliance violation and poses a significant risk to public and environmental health. All waste streams containing [1-(2-Aminoethyl)piperidin-3-yl]methanol must be collected as hazardous chemical waste.

Satellite Accumulation Area (SAA)

In accordance with best practices, every laboratory generating hazardous waste must designate a Satellite Accumulation Area (SAA).[6] This is the designated location where waste is stored temporarily before being collected by your institution's Environmental Health & Safety (EHS) department.

  • Location: The SAA should be at or near the point of generation (e.g., a designated section of a chemical fume hood or a secondary containment tray on a lab bench).[6] It must not be in a public area like a hallway.[7][8]

  • Segregation: Store waste containers in the SAA segregated by hazard class. [1-(2-Aminoethyl)piperidin-3-yl]methanol waste, being a basic and organic compound, must be stored separately from acids and oxidizing agents to prevent violent reactions.[6][7]

  • Containment: All liquid waste containers must be kept in a secondary containment pan or tray capable of holding the entire volume of the largest container.[7][8]

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe handling of waste from the moment of generation to its final collection.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing the correct PPE. The corrosive nature of this compound dictates the minimum requirements:

  • Eye Protection: Chemical splash goggles and a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A flame-resistant lab coat and closed-toe shoes.

Step 2: Waste Collection and Container Management

Properly collecting and labeling waste is critical for safety and compliance.

A. Liquid Waste (Pure compound, solutions, rinsates)

  • Select a Container: Use a dedicated, chemically compatible container with a secure, screw-top lid. The original product bottle is often a good choice.[6][7] Do not use food containers.[6]

  • Headspace: Do not fill the container completely. Leave at least 10% or one inch of headspace to allow for vapor expansion.[6]

  • Labeling: As soon as the first drop of waste enters the container, it must be labeled. The label must include:

    • The words "Hazardous Waste" .[6]

    • The full chemical name: "[1-(2-Aminoethyl)piperidin-3-yl]methanol" . Do not use abbreviations or formulas.[6][7]

    • A clear list of all components and their approximate percentages, including solvents.

    • The associated hazards: "Corrosive, Flammable, Toxic" .[6]

    • The date the container was first used for waste accumulation.[8]

  • Closure: Keep the container closed at all times except when adding waste.[7][8]

B. Contaminated Solid Waste (Gloves, weigh boats, pipette tips, absorbent paper)

  • Collection: Place all contaminated solid waste into a dedicated, labeled, clear plastic bag or a lined cardboard box.[7]

  • No Liquids: Ensure no free liquids are present in the solid waste container.

  • Labeling: Attach a "Hazardous Waste" tag to the bag or box with the same information as required for liquid waste.

C. Empty Containers

  • Decontamination: An "empty" container is not truly empty and must be treated as hazardous waste. To render it non-hazardous for disposal or recycling, it must be triple-rinsed.[9]

  • Procedure:

    • Rinse the container with a suitable solvent (e.g., water or methanol) three times.

    • Crucially, collect all three rinsates as liquid hazardous waste in your designated container.[9]

    • After triple-rinsing, deface or remove the original label.[9] The container can then be disposed of as general solid waste (e.g., in a broken glass box).

Step 3: Storage in the Satellite Accumulation Area (SAA)
  • Place your properly labeled and closed waste containers in the designated SAA.

  • Ensure the labels are facing forward and are clearly visible.[6]

  • Confirm that the container is within secondary containment and segregated from incompatible materials.

Step 4: Arranging for Final Disposal
  • Contact EHS: When your waste container is nearly full (around 80-90%), contact your institution's Environmental Health & Safety (EHS) office or the designated chemical waste disposal service to schedule a pickup.[7]

  • Do Not Accumulate: Do not accumulate full containers for extended periods. Regulations often specify a maximum accumulation time (e.g., up to one year for a partially filled container, but only three days once full).[6]

  • Final Disposal Method: The ultimate disposal will be handled by a licensed hazardous waste management company. For organic compounds like this, the most common and effective disposal method is high-temperature incineration (e.g., rotary kiln or liquid injection).[4][10] Never attempt to treat or dispose of the chemical waste yourself.[5]

Emergency Spill Management

In the event of a small, manageable spill, follow these procedures:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate and Ventilate: If the spill is significant or in a poorly ventilated area, evacuate and call for an emergency response. For small spills, ensure the area is well-ventilated (e.g., within a chemical fume hood).

  • Contain and Absorb: Contain the spill and absorb it using an inert material like sand, vermiculite, or a chemical absorbent pad.[1] Do not use combustible materials like paper towels to absorb large quantities of the neat compound.

  • Collect Waste: Using spark-free tools, carefully scoop the absorbed material and place it into a labeled hazardous waste container.[1]

  • Decontaminate: Clean the spill area with an appropriate decontaminating solution, and collect this as hazardous liquid waste.

  • Report: Report the incident to your laboratory supervisor and EHS department according to institutional policy.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for managing waste streams of [1-(2-Aminoethyl)piperidin-3-yl]methanol.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 start Waste Generation: [1-(2-Aminoethyl)piperidin-3-yl]methanol waste_type What is the waste type? start->waste_type liquid Liquid (Neat, Solution, Rinsate) waste_type->liquid  Liquid solid Contaminated Solid (Gloves, Tips, Paper) waste_type->solid  Solid container Empty Product Container waste_type->container  Container collect_liquid Collect in compatible, vented, screw-cap container liquid->collect_liquid collect_solid Collect in labeled bag or lined box solid->collect_solid triple_rinse Triple-rinse with appropriate solvent container->triple_rinse label_liquid LABEL IMMEDIATELY: 'Hazardous Waste', Full Name, Components, Hazards, Date collect_liquid->label_liquid saa Store in designated Satellite Accumulation Area (SAA) - Segregated from incompatibles - In secondary containment label_liquid->saa label_solid LABEL IMMEDIATELY: 'Hazardous Waste', Full Name, Contaminants, Hazards, Date collect_solid->label_solid label_solid->saa collect_rinsate Collect ALL rinsate as liquid hazardous waste triple_rinse->collect_rinsate deface_label Deface original label triple_rinse->deface_label collect_rinsate->liquid (add to liquid waste) dispose_container Dispose of container in general lab glass waste deface_label->dispose_container pickup Arrange for pickup by Institutional EHS / Licensed Contractor for Incineration saa->pickup

Caption: Decision workflow for the proper segregation and disposal of [1-(2-Aminoethyl)piperidin-3-yl]methanol waste streams.

References

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). NIH Waste Disposal Guide. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). Piperidin-3-ylmethanol. PubChem Compound Database. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). NIH Waste Disposal Guide 2022. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). REACH guidance documents. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]

  • Health and Safety Executive (HSE). (2023, December 12). Need to dispose chemicals. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). N-(2-Aminoethyl)piperidine. PubChem Compound Database. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). NIH Waste Disposal Guide 2022 (NEMS). Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Feasible Synthetic Routes

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